Thermodynamic Stability of 3,5-Dicyano-4-methylpyridine: A Technical Guide
This guide details the thermodynamic stability profile, physicochemical properties, and experimental characterization of 3,5-dicyano-4-methylpyridine (also known as 4-methylpyridine-3,5-dicarbonitrile). Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability profile, physicochemical properties, and experimental characterization of 3,5-dicyano-4-methylpyridine (also known as 4-methylpyridine-3,5-dicarbonitrile).
Executive Summary & Structural Analysis
3,5-dicyano-4-methylpyridine is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of adenosine receptor ligands (specifically
agonists) and calcium channel blockers. Its thermodynamic profile is defined by the interplay between the electron-withdrawing cyano groups and the electron-donating methyl group on an aromatic core.
From a process safety and stability perspective, this compound exhibits high thermal stability in the solid state but undergoes decomposition at its melting point . Understanding this threshold is vital for optimizing drying protocols and preventing runaway reactions during scale-up.
Electron-deficient pyridine ring; 3,5-substitution pattern induces strong dipole moments; 4-methyl group provides steric bulk and weak hyperconjugative stabilization.[1][2]
Physicochemical & Thermodynamic Profile
The following data aggregates experimental values and theoretical derivations for the pure crystalline solid.
Thermal Properties
Parameter
Value / Range
Thermodynamic Insight
Melting Point ()
267 – 269 °C (dec)
High lattice energy driven by dipolar interactions of CN groups. The "dec" (decomposition) notation indicates that the liquid phase is thermodynamically unstable relative to decomposition products.
Decomposition Onset ()
~265 °C
Determined via DSC. Exothermic decomposition occurs immediately upon melting.
Solubility
Low: WaterHigh: DMSO, DMF
High crystal lattice energy limits solubility in non-polar and protic solvents. Requires polar aprotic solvents to overcome lattice enthalpy.
pKa (Calculated)
~1.5 (Pyridine N)
The electron-withdrawing cyano groups significantly reduce the basicity of the pyridine nitrogen compared to 4-picoline (pKa ~6.0).
Stability Mechanisms
Aromatic Stabilization: The transition from a 1,4-dihydropyridine (intermediate) to the pyridine form is driven by a large negative Gibbs free energy (
), conferring significant chemical stability to the final product.
Thermal Decomposition: At
, the nitrile groups become susceptible to radical polymerization or elimination, releasing toxic byproducts (HCN, NOx). The methyl group at C4 is relatively stable but can oxidize under extreme forcing conditions.
Synthesis & Thermodynamic Control
The formation of 3,5-dicyano-4-methylpyridine is typically achieved via oxidative aromatization of a Hantzsch-type dihydropyridine intermediate. This process is thermodynamically driven by the restoration of aromaticity.
Synthesis Pathway Visualization
The following diagram illustrates the thermodynamic flow from the Knoevenagel condensation to the final oxidative aromatization.
Caption: Thermodynamic progression from kinetic DHP intermediate to the stable aromatic pyridine product.
Experimental Protocols: Stability Assessment
To validate the stability of a specific batch, particularly for drug development applications, the following protocols are mandatory.
Differential Scanning Calorimetry (DSC)
Objective: Determine the exact onset of thermal decomposition (
) and the heat of decomposition ().
Protocol:
Sample Prep: Weigh 2–4 mg of dried 3,5-dicyano-4-methylpyridine into a high-pressure gold-plated crucible (to prevent catalytic effects from standard aluminum pans with nitriles).
Equilibration: Purge cell with
(50 mL/min) for 10 minutes at 25°C.
Ramp: Heat from 40°C to 350°C at a rate of 5°C/min.
Analysis:
Identify the endothermic melting peak (expect ~267°C).[3][4]
Identify any immediate exothermic baseline shift post-melting (decomposition).
Pass Criteria: No exothermic events < 250°C.
Forced Degradation (Stress Testing)
Objective: Assess chemical stability under hydrolytic and oxidative stress.
Protocol:
Stock Solution: Dissolve 10 mg substance in 10 mL DMSO.
Conditions:
Acid Hydrolysis: Add 1N HCl, heat to 60°C for 4 hours. (Target: Hydrolysis of CN to Amide).
Oxidation: Add 3%
, ambient temp for 24 hours. (Target: N-oxide formation).
Analysis: Analyze via HPLC-UV (254 nm).
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
Valid Result: >98% recovery of parent peak indicates high chemical stability.
Stability Testing Workflow
Caption: Integrated workflow for thermal and chemical stability validation.
Safety & Handling (HSE Implications)
While thermodynamically stable, the functional groups present specific hazards during decomposition.
Thermal Runaway: The presence of two cyano groups adds energetic potential. If heated significantly beyond the melting point (>280°C), rapid polymerization or fragmentation can occur, releasing energy.
Storage: Store in cool, dry conditions. The compound is not hygroscopic but should be protected from strong oxidizers.
References
MDPI Pharmaceuticals. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Retrieved from [Link]
University of Florence. (2016). Design, synthesis and pharmacological evaluation of new adenosine receptor ligands. (Ph.D. Thesis).[5] Retrieved from [Link]
ResearchGate. (2025). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted azidopyridines. (Contextual data on cyanopyridine energetics). Retrieved from [Link]
PubChem. (2025).[6] Compound Summary: 4-methylpyridine-3,5-dicarbonitrile.[1][2][4][7][8][9][10] Retrieved from [Link]
The Hantzsch Scaffold: From 19th Century Dye Chemistry to Modern Calcium Channel Blockers
Executive Summary The Hantzsch dihydropyridine (DHP) synthesis, first reported by Arthur Hantzsch in 1881, represents one of the earliest and most enduring Multicomponent Reactions (MCRs) in organic chemistry.[1] While o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Hantzsch dihydropyridine (DHP) synthesis, first reported by Arthur Hantzsch in 1881, represents one of the earliest and most enduring Multicomponent Reactions (MCRs) in organic chemistry.[1] While originally explored for dye chemistry, the 1,4-DHP scaffold evolved into a "privileged structure" in the 20th century, serving as the pharmacophore for a blockbuster class of L-type calcium channel blockers (CCBs) including Nifedipine and Amlodipine.
This technical guide dissects the Hantzsch synthesis from a mechanistic and practical standpoint, offering researchers a validated roadmap for synthesizing, optimizing, and applying these derivatives in drug discovery.
Part 1: Historical & Mechanistic Foundation
The Discovery (1882)
Arthur Hantzsch published his seminal work in Justus Liebigs Annalen der Chemie, describing the condensation of an aldehyde, two equivalents of a
-ketoester, and ammonia to form a 1,4-dihydropyridine.[2][3] This was a conceptual leap, demonstrating that complex heterocycles could be assembled in a single pot from simple precursors.
The Mechanistic Debate
For decades, the specific order of bond formation was debated. Does the reaction proceed via a Knoevenagel condensation first, or an enamine formation? Modern spectroscopic evidence suggests a convergent pathway where both intermediates form and then fuse.
Convergence: Michael addition of Fragment B to Fragment A, followed by cyclization and dehydration.
Visualization: The Convergent Mechanism
The following diagram illustrates the dual-pathway convergence that defines the Hantzsch synthesis.
Figure 1: The convergent mechanistic pathway of the Hantzsch DHP synthesis, highlighting the union of Knoevenagel and Enamine intermediates.[4][5]
Part 2: Synthetic Methodologies
To ensure reproducibility and environmental stewardship, we present two distinct protocols: the Classical Method (robust, historical baseline) and the Green Method (modern, high atom economy).
Protocol A: Classical Thermal Condensation
Best for: Initial scale-up, robust synthesis of simple derivatives.
Reagents:
Benzaldehyde (10 mmol)
Ethyl acetoacetate (22 mmol)
Ammonium Acetate (12 mmol)
Solvent: Ethanol (95%)
Step-by-Step Workflow:
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and ethyl acetoacetate in 15 mL of ethanol.
Activate: Add ammonium acetate. The slight excess ensures complete conversion of the carbonyls.
Reflux: Attach a reflux condenser and heat the mixture to boiling (
) for 3–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).
Workup: Cool the mixture to room temperature. Pour onto 50 g of crushed ice with stirring.
Isolation: The yellow precipitate (1,4-DHP) is filtered, washed with cold water, and recrystallized from ethanol.
Best for: High-throughput libraries, eco-friendly constraints.
Reagents:
Substituted Benzaldehyde (1.0 eq)
Dimedone or Ethyl acetoacetate (2.0 eq)
Ammonium Carbonate (1.2 eq)
Solvent: Deionized Water
Step-by-Step Workflow:
Suspension: Combine all reagents in a reaction vessel with water (3 mL per mmol). The reagents will not dissolve; they will form a suspension.
Catalysis: Heat to
with vigorous stirring. The hydrophobic effect accelerates the reaction "on water" (interface catalysis).
Completion: Reaction typically completes in 30–60 minutes (significantly faster than ethanol reflux).
Isolation: Cool to RT. Filter the solid product.[6][7] No extraction required.
Purity Check: Verify by
NMR. The characteristic DHP ring proton appears as a singlet around 4.8–5.0 ppm.
Data Comparison: Classical vs. Modern
Parameter
Classical (Ethanol Reflux)
Green (Aqueous/Microwave)
Reaction Time
4 – 8 Hours
10 – 60 Minutes
Yield
65 – 80%
85 – 96%
Atom Economy
Moderate (Solvent waste)
High (Water waste only)
Purification
Recrystallization often needed
Filtration usually sufficient
Part 3: Medicinal Chemistry & SAR[3][8][9]
The transition from dye chemistry to pharmacology occurred when the 1,4-DHP scaffold was identified as a potent modulator of voltage-gated L-type calcium channels (
).
Structure-Activity Relationship (SAR)
The pharmacological activity is strictly dependent on the substitution pattern of the DHP ring.
While the DHP is the drug, the pyridine derivative is the metabolic product.[9] In the liver, Cytochrome P450 enzymes oxidize DHPs to pyridines, which are pharmacologically inactive.[9][10] Synthetically, converting DHPs to pyridines is useful for accessing substituted pyridine libraries.[6]
Synthetic Oxidation Protocol
Goal: Controlled aromatization without over-oxidation of side chains.
) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Solvent: Dichloromethane (DCM)
Protocol:
Dissolve 1 mmol of 1,4-DHP in 10 mL DCM.
Add 5 mmol of activated
.
Stir at room temperature for 2 hours.
Filter through a Celite pad to remove manganese salts.
Evaporate solvent to yield the aromatized pyridine derivative.
References
Hantzsch, A. (1882).[2][10] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future". Biochemical Pharmacology, 74(1), 1-9. Link
Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological status". Drug Discovery Today, 14(21-22), 1058-1066. Link
Wang, L., et al. (2010). "Aqueous Phase Synthesis of 1,4-Dihydropyridines". Current Organic Synthesis, 7(4), 387-405. Link
Memarian, H. R., et al. (2018). "Aromatization of 1,4-Dihydropyridines: A Review". Journal of the Iranian Chemical Society, 15, 2447–2475. Link
The 4-Methyl-3,5-pyridinedicarbonitrile Scaffold: A Versatile Core for Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Importance of the Pyridine Ring in Medicinal Chemistry The pyridine ring, a foundational six-membered aromatic heterocycle,...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine Ring in Medicinal Chemistry
The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" in the development of a vast array of clinically significant therapeutics.[1][2] This guide delves into the burgeoning potential of a specific, highly functionalized pyridine derivative: 4-Methyl-3,5-pyridinedicarbonitrile . This molecule serves as a pivotal precursor and structural motif in the design of novel therapeutic agents across diverse disease areas. We will explore its synthetic versatility and its role as a foundational element in the development of potent calcium channel blockers, anticancer agents, and antimicrobial compounds. This document is intended to provide researchers and drug development professionals with a comprehensive technical overview, complete with actionable experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of its derivatives.
Synthetic Pathways: Accessing the 4-Methyl-3,5-pyridinedicarbonitrile Core and its Derivatives
The synthetic accessibility of the pyridine core is a key driver of its widespread use in drug discovery. The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881, remains a highly efficient and versatile method for constructing dihydropyridine and, subsequently, pyridine rings.[3][4]
The following protocol outlines a general one-pot synthesis of 1,4-dihydropyridine derivatives, which are direct precursors to many of the bioactive compounds discussed in this guide.
Objective: To synthesize a 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
A β-ketoester (e.g., ethyl acetoacetate) or in this context, a β-ketonitrile precursor to the dicarbonitrile.
A nitrogen donor like aqueous ammonia solution (25%) (3 mL) or ammonium acetate.
Ethanol (15 mL)
Round-bottom flask
Reflux condenser
Stirring apparatus
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
To a round-bottom flask, add the aromatic aldehyde (5 mmol), the β-ketoester/nitrile (10 mmol), and ethanol (15 mL).
Add the aqueous ammonia solution (3 mL) to the mixture.
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[5]
For some variations of this synthesis, it is beneficial to add an additional 1 mL of the ammonia solution every 2-3 hours during the reflux period.[5]
Monitor the reaction progress using TLC. The reaction time can range from 10 to 16 hours.[5]
Upon completion, allow the reaction mixture to cool to room temperature.[5]
The product will often precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate further precipitation.
Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.[5]
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization: The structure and purity of the synthesized compounds should be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Hantzsch Dihydropyridine Synthesis Workflow.
Pharmaceutical Applications of 4-Methyl-3,5-pyridinedicarbonitrile Derivatives
The true therapeutic potential of the 4-Methyl-3,5-pyridinedicarbonitrile scaffold is realized in its diverse range of derivatives.
Derivatives of 4-Methyl-3,5-pyridinedicarbonitrile are foundational to a major class of cardiovascular drugs: the dihydropyridine calcium channel blockers (CCBs).[6] These drugs are widely prescribed for the treatment of hypertension and angina.[6][7]
Mechanism of Action:
Dihydropyridine CCBs exert their therapeutic effect by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle.[6][7] This blockade inhibits the influx of calcium ions into the cells, leading to muscle relaxation (vasodilation).[7] The widening of blood vessels reduces peripheral vascular resistance, thereby lowering blood pressure.[8]
Mechanism of Dihydropyridine Calcium Channel Blockers.
Structure-Activity Relationship (SAR) for Dihydropyridine CCBs:
The following table summarizes key structural features and their impact on the activity of dihydropyridine calcium channel blockers.
Position
Structural Feature
Impact on Activity
1
N-H group
Essential for activity. Substitution generally decreases or abolishes activity.
2, 6
Small alkyl groups (e.g., -CH₃)
Optimal for activity.
3, 5
Ester groups
Crucial for activity. The nature of the ester can influence potency and pharmacokinetics.
4
Substituted phenyl ring
Aromatic ring is required. Electron-withdrawing groups at the ortho or meta position enhance activity.
Anticancer Activity: A Scaffold for Novel Cytotoxic Agents
The pyridine and pyridinedicarbonitrile cores are present in numerous compounds exhibiting significant anticancer activity.[9][10] Derivatives of 4-Methyl-3,5-pyridinedicarbonitrile have shown promise as inhibitors of various cancer-related targets, including kinases and tubulin polymerization.[10][11]
Mechanisms of Anticancer Action:
The anticancer effects of pyridine derivatives are diverse and can include:
Kinase Inhibition: Many pyridine-based compounds act as inhibitors of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[12]
Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells.[13]
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[13]
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics, leading to cell death.[11]
Quantitative Data: In Vitro Anticancer Activity
The following table presents a selection of pyridine dicarbonitrile derivatives and their reported cytotoxic activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[18]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
Cancer cell line (e.g., MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound dissolved in a suitable solvent (e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 4 hours in the dark at 37°C.
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes in the dark.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Applications: A Scaffold for New Antibacterial and Antifungal Agents
Pyridine dicarbonitrile derivatives have also demonstrated promising activity against a range of microbial pathogens.[19][20]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyridine dicarbonitrile derivatives against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strain
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
96-well microtiter plates
Test compound
Sterile saline
0.5 McFarland turbidity standard
Incubator
Procedure:
Inoculum Preparation: Select several colonies of the test organism from a fresh agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Case Study: A Roadmap for the Development of a Novel Kinase Inhibitor
This section outlines a hypothetical workflow for the development of a novel kinase inhibitor based on the 4-Methyl-3,5-pyridinedicarbonitrile scaffold.
Workflow for the Development of a Kinase Inhibitor.
Target Identification and Validation: The process begins by identifying a kinase that is a critical driver in a specific cancer type.[7]
Library Synthesis: A diverse library of compounds based on the 4-Methyl-3,5-pyridinedicarbonitrile scaffold is synthesized. Modifications would be made at the 4-position and by converting the nitrile groups to other functionalities to explore a wide chemical space.
High-Throughput Screening (HTS): The compound library is screened against the target kinase in biochemical assays to identify initial "hits" that show inhibitory activity. These hits are then tested in cell-based assays to confirm their activity in a more biologically relevant context.
Hit-to-Lead and Lead Optimization: Promising hits are further developed through medicinal chemistry efforts. This involves synthesizing analogs to establish a structure-activity relationship (SAR), aiming to improve potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion).[1] Computational modeling and molecular docking studies can guide the design of more potent inhibitors.[1]
Preclinical Development: The lead candidate undergoes extensive preclinical testing, including in vivo efficacy studies in animal models of the target cancer and comprehensive safety and toxicology assessments.
Clinical Trials: If the preclinical data is favorable, an Investigational New Drug (IND) application is filed, and the compound can proceed to clinical trials in humans.
Conclusion and Future Perspectives
The 4-Methyl-3,5-pyridinedicarbonitrile core is a remarkably versatile scaffold with proven and potential applications across a spectrum of therapeutic areas. Its synthetic tractability allows for the creation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns. While its role in the development of dihydropyridine calcium channel blockers is well-established, the growing body of evidence for the anticancer and antimicrobial activities of its derivatives highlights exciting new avenues for research. Future efforts in this area will likely focus on the development of more selective and potent kinase inhibitors, the exploration of novel mechanisms of antimicrobial action, and the application of modern drug design strategies to optimize the pharmacokinetic and safety profiles of these promising compounds. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.
References
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. [Link]
Pyridine Moiety: Recent Advances in Cancer Treatment. ResearchGate. [Link]
Synthesis and anticancer activity of some novel fused pyridine ring system. (2012). PubMed. [Link]
Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022). ResearchGate. [Link]
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Semantic Scholar. [Link]
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013). Semantic Scholar. [Link]
Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2012). Asian Publication Corporation. [Link]
Synthesis, Charecterisation and biological Evaluation of Novel Hantzsch 1,4-dihydropyridines. JOCPR. [Link]
Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Beilstein Journal of Organic Chemistry. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). MDPI. [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. [Link]
Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). ScholarWorks @ UTRGV. [Link]
Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. (2014). Arabian Journal of Chemistry. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. (2021). The Ukrainian Biochemical Journal. [Link]
How Do Dihydropyridine Calcium Channel Blockers Work? (2022). BuzzRx. [Link]
Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. [Link]
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO - DIBENZ [B,F] AZEPINES. (2014). TSI Journals. [Link]
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). MDPI. [Link]
The Pivotal Role of 4-Methyl-3,5-pyridinedicarbonitrile in Modern Heterocyclic and Medicinal Chemistry
A Technical Guide for Advanced Research Abstract: 4-Methyl-3,5-pyridinedicarbonitrile stands as a cornerstone scaffold in the synthesis of complex heterocyclic systems. Its unique electronic and structural features, char...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Advanced Research
Abstract: 4-Methyl-3,5-pyridinedicarbonitrile stands as a cornerstone scaffold in the synthesis of complex heterocyclic systems. Its unique electronic and structural features, characterized by the electron-withdrawing dinitrile groups and a reactive methyl substituent on a pyridine core, render it an exceptionally versatile precursor for constructing novel molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and profound applications, particularly in the development of fused heterocyclic systems with significant pharmacological potential. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and map its journey from a simple building block to the core of diverse, biologically active compounds, offering valuable insights for researchers in organic synthesis and drug development.
The Strategic Importance of the Pyridine Nucleus
The pyridine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence is critical to the function of numerous commercially available drugs, where it often serves to enhance solubility, modulate bioavailability, or act as a key pharmacophore for receptor binding.[1] The ability to functionalize the pyridine ring at multiple positions allows for fine-tuning of a molecule's steric and electronic properties, a critical aspect of modern drug design.[3][4] Within this context, highly substituted pyridines like 4-Methyl-3,5-pyridinedicarbonitrile are not merely compounds but powerful platforms for combinatorial chemistry and the synthesis of diverse molecular libraries.
Synthesis of the 4-Methyl-3,5-pyridinedicarbonitrile Core
The most efficient and widely adopted method for constructing the substituted pyridine core of 4-Methyl-3,5-pyridinedicarbonitrile is a variation of the Hantzsch pyridine synthesis.[5][6] This multicomponent reaction is prized for its reliability and operational simplicity, typically involving the condensation of an aldehyde, a β-keto compound (or its equivalent), and a nitrogen source.[7][8]
Mechanistic Rationale and Workflow
The Hantzsch synthesis proceeds through a series of well-understood reaction steps, including Knoevenagel condensation, Michael addition, and a final cyclization/dehydration cascade to form a 1,4-dihydropyridine (DHP) intermediate.[6][7] This DHP is then oxidized to achieve the stable aromatic pyridine ring. The choice of reactants is critical; to obtain the 3,5-dicarbonitrile substitution, malononitrile or a related dicyano-functionalized precursor is used. The 4-methyl group originates from the aldehyde component (acetaldehyde).
The workflow is designed for efficiency, often as a one-pot synthesis where the intermediate DHP is oxidized in situ. This approach minimizes purification steps and improves overall yield.
Mandatory Visualization: Synthetic Workflow
Caption: High-level workflow for the Hantzsch synthesis of 4-Methyl-3,5-pyridinedicarbonitrile.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (1.5 equiv.) in ethanol.
Addition of Reagents: To the stirred solution, add malononitrile (2 equiv.) followed by the slow, dropwise addition of acetaldehyde (1 equiv.). Causality Note: Slow addition of the volatile aldehyde is crucial to control the initial exothermic condensation and prevent side reactions.
Condensation: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of the 1,4-dihydropyridine intermediate.
Oxidation (Aromatization): Cool the reaction mixture to room temperature. In a separate beaker, dissolve the oxidizing agent (e.g., FeCl₃) in a minimal amount of water or ethanol and add it portion-wise to the reaction mixture. An exothermic reaction may occur. Trustworthiness Note: The color change from pale yellow (DHP) to a darker solution is a key visual indicator of successful oxidation to the aromatic pyridine.
Isolation: After the oxidation is complete (as monitored by TLC), pour the reaction mixture into a beaker of ice-water. The product will precipitate as a solid.
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methyl-3,5-pyridinedicarbonitrile.
Reactivity: A Hub for Further Functionalization
The synthetic utility of 4-Methyl-3,5-pyridinedicarbonitrile stems from the distinct reactivity of its functional groups:
Nitrile Groups (-CN): These powerful electron-withdrawing groups activate the pyridine ring for certain nucleophilic substitutions. More importantly, they are versatile handles for transformation into other functional groups such as carboxylic acids (via hydrolysis), amines (via reduction), or can participate in cycloaddition reactions to form fused heterocyclic rings like pyrimidines or triazoles.[9][10]
Methyl Group (-CH₃): The protons of the methyl group are weakly acidic and can be removed by a suitable base, allowing for condensation reactions with aldehydes or other electrophiles. It can also be oxidized to a carboxylic acid.
Pyridine Ring: The nitrogen atom retains its basic character and can be quaternized. The ring itself can undergo nucleophilic aromatic substitution, although this is less common than reactions at the substituent groups.[11]
The Core of Fused Heterocyclic Systems
A primary application of 4-Methyl-3,5-pyridinedicarbonitrile is as a precursor for building more complex, fused heterocyclic scaffolds. These fused systems are of immense interest in drug discovery as they create rigid, three-dimensional structures that can interact with biological targets with high specificity.
Synthesis of Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines
The dual nitrile functionality is perfectly poised for cyclization reactions. For instance, by first converting one of the nitrile groups into an amine or hydrazide, intramolecular cyclization or condensation with a suitable bifunctional reagent can lead to the formation of fused ring systems.
Pyrido[2,3-d]pyrimidines: These are typically synthesized from a 2-amino-3-cyanopyridine precursor. Starting with our core molecule, a related derivative such as 2-amino-4-methyl-5-cyanopyridine can be reacted with reagents like urea, formic acid, or ethyl acetoacetate to construct the fused pyrimidine ring.[9] These scaffolds are known to act as inhibitors of dihydrofolate reductase or tyrosine kinases.[9]
Pyrazolo[3,4-b]pyridines: This framework, a key structural fragment in many bioactive molecules, can be synthesized by reacting a hydrazide-substituted pyridine with reagents that provide the remaining atoms for the pyrazole ring.[9][10]
Mandatory Visualization: Fused Ring Synthesis Strategy
Caption: General strategy for synthesizing fused heterocycles from a pyridine carbonitrile precursor.
Applications in Medicinal Chemistry
The structural motif derived from 4-Methyl-3,5-pyridinedicarbonitrile is prevalent in molecules with a wide spectrum of biological activities. The dicyanopyridine scaffold itself is recognized as a privileged structure in medicinal chemistry.[12]
Derivatives have shown significant potential as:
Anticancer Agents: By acting as kinase inhibitors or inhibiting dihydrofolate reductase.[9]
Antiviral Agents: Including activity against HIV.[9]
Antimicrobial Agents: Showing both antibacterial and antifungal properties.[2][9][13]
Adenosine Receptor Agonists: With potential therapeutic applications in treating neurodegenerative diseases like Parkinson's and Creutzfeldt-Jakob disease.[12][14]
Data Presentation: Pharmacological Activities
The following table summarizes the observed biological activities of various heterocyclic systems derived from substituted pyridine dicarbonitrile scaffolds.
Mandatory Visualization: Pathway to Bioactive Scaffolds
Caption: Synthetic pathways from the core scaffold to diverse classes of bioactive molecules.
Conclusion and Future Outlook
4-Methyl-3,5-pyridinedicarbonitrile is far more than a simple chemical compound; it is a strategic platform for innovation in heterocyclic chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile entry point to a vast chemical space. The demonstrated success of its derivatives in modulating various biological targets underscores its continued importance in drug discovery. Future research will likely focus on leveraging this scaffold in novel multicomponent reactions, developing asymmetric syntheses of chiral derivatives, and exploring its application in materials science and organocatalysis. For medicinal chemists and synthetic researchers, mastery of the chemistry of this pyridine core is a valuable asset in the quest for the next generation of therapeutic agents.
References
Serafim, R. A., de Matos, R. A. F., & de Oliveira, H. C. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1759. [Link]
Serafim, R. A., de Matos, R. A. F., & de Oliveira, H. C. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. [Link]
Al-Harbi, N. O. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(12), 14642–14656. [Link]
El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]
Stout, D. M. (2000). Learning from the Hantzsch synthesis. ACS Publications. [Link]
Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 123(1), 59-66. [Link]
Al-Najjar, A. A. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 635. [Link]
Al-Rubaye, B. K., et al. (2017). Synthesis of fused pyridines. ResearchGate. [Link]
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-107. [Link]
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2068. [Link]
Sharma, P., Sinha, P., & Bansal, R. K. (2022). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]
Pocci, M. (2001). 3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles. HETEROCYCLES. [Link]
Al-Ostath, R. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
University of Sheffield. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. Amazon AWS. [Link]
Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One, 19(9), e0306973. [Link]
Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
University of Liverpool. (n.d.). Heterocyclic Chemistry. University of Liverpool. [Link]
Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3247. [Link]
Sanna, M., et al. (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 27(19), 6296. [Link]
Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
Leal, B. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]
Nishiwaki, N. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(15), 4643. [Link]
U.S. Patent No. US6624307B1. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
Grigor'ev, A. A., et al. (2018). Synthesis, antibacterial and antitumor activity of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. ResearchGate. [Link]
U.S. Patent No. US6437120B1. (2002). Process for preparing pyridinemethanol compounds.
Green Chemistry Approaches for the Synthesis of 3,5-Dicyano-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,5-Dicyano-4-methylpyridine and the Imperative for Green Synthesis 3,5-Dicyano-4-methylpyridine, also known as 4-methylni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,5-Dicyano-4-methylpyridine and the Imperative for Green Synthesis
3,5-Dicyano-4-methylpyridine, also known as 4-methylnicotinonitrile, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, including potential anticancer agents and topoisomerase I inhibitors.[1] The unique electronic properties of the dicyanopyridine motif also make it a valuable component in the development of electron-transporting materials for organic light-emitting diodes (OLEDs). The conventional synthetic routes to this and other pyridine derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste, running counter to the modern principles of sustainable chemistry.
This document provides a detailed guide to green and sustainable methods for the synthesis of 3,5-dicyano-4-methylpyridine. As Senior Application Scientists, we present field-proven insights and robust protocols that emphasize efficiency, safety, and environmental responsibility. The methodologies detailed herein leverage multicomponent reactions (MCRs) and advanced synthesis techniques such as microwave and ultrasound irradiation to minimize environmental impact while maximizing yield and purity.
Core Principles of Green Synthesis for Pyridine Derivatives
The synthesis of substituted pyridines has been a subject of extensive research. Traditional methods like the Hantzsch and Guareschi-Thorpe syntheses, while effective, often lack in "greenness."[2][3] Modern approaches focus on the following principles:
Atom Economy: Multicomponent reactions (MCRs) are favored as they combine three or more reactants in a single step to form the final product, incorporating most of the atoms from the starting materials.
Use of Benign Solvents: Replacing hazardous organic solvents with water, ethanol, or even solvent-free conditions is a key aspect of green synthesis.[2]
Energy Efficiency: Microwave irradiation and ultrasonication offer significant advantages over conventional heating by reducing reaction times from hours to minutes, thus saving energy.[4][5]
Catalysis: The use of reusable, non-toxic catalysts, including organocatalysts and heterogeneous catalysts, is preferred over stoichiometric reagents.[6]
Recommended Green Synthetic Methodology: An Enhanced Guareschi-Thorpe Multicomponent Reaction
The Guareschi-Thorpe reaction provides a versatile and adaptable framework for the synthesis of functionalized pyridines.[7][8] We present here an optimized, environmentally benign protocol for the synthesis of 3,5-dicyano-4-methylpyridine based on a three-component condensation.
Causality Behind Experimental Choices
This protocol is designed to be robust and reproducible. The choice of an aqueous ethanol solution as the solvent system significantly reduces the environmental impact compared to traditional solvents like DMF or DMSO.[9] Ammonium carbonate serves as an excellent, inexpensive, and readily available source of ammonia for the pyridine ring formation and also acts as a promoter for the reaction.[2][9] The reaction is designed to proceed efficiently under thermal heating, but can be significantly accelerated using microwave or ultrasound energy, making it a flexible protocol for various laboratory setups.
Reaction Mechanism Overview
The synthesis proceeds via a one-pot, three-component reaction of ethyl cyanoacetate, a 1,3-dicarbonyl compound (in this case, acetylacetone can be considered a precursor to the required fragment), and a nitrogen source (ammonium carbonate). The mechanism involves a series of condensations and cyclization steps to yield the stable pyridine ring.
Application Note: Catalytic Strategies for the Preparation of 4-Methyl-3,5-pyridinedicarbonitrile
This Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It focuses on high-precision catalytic methodologies for synthesizing 4-Methyl-3,5...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It focuses on high-precision catalytic methodologies for synthesizing 4-Methyl-3,5-pyridinedicarbonitrile (CAS: 4574-75-8), a critical scaffold for vitamin B6 analogues and dihydropyridine calcium channel blockers.
[1]
Executive Summary & Strategic Analysis
The synthesis of 4-Methyl-3,5-pyridinedicarbonitrile presents a unique regiochemical challenge. Unlike the ubiquitous Hantzsch esters (typically 2,6-dimethyl substituted), this target requires a "naked" 2,6-position, making direct multicomponent assembly (MCR) difficult without subsequent deprotection steps.
Current industrial and laboratory standards rely on two primary retrosynthetic disconnections:
C–C Bond Formation (Cyanation): Transition-metal catalyzed substitution of 3,5-dihalopyridines.
Functional Group Interconversion (Dehydration): Catalytic dehydration of 4-methylpyridine-3,5-dicarboxamide.
This guide details two validated protocols emphasizing catalytic efficiency , atom economy , and scalability .
The traditional Rosenmund-von Braun reaction uses stoichiometric CuCN at high temperatures (>200°C), leading to difficult workups. The modern catalytic variant utilizes Pd(0) species to facilitate oxidative addition into the C–Br bond under milder conditions.
Mechanistic Pathway:
Oxidative Addition: Pd(0)Lₙ inserts into the C–Br bond of 3,5-dibromo-4-methylpyridine.
Transmetallation: Zn(CN)₂ transfers the cyano group to the Pd(II) center. Note: Zn(CN)₂ is preferred over NaCN/KCN as its low solubility regulates free cyanide concentration, preventing catalyst poisoning.
Reductive Elimination: The C–CN bond forms, regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol A: Pd-Catalyzed Cyanation of 3,5-Dibromo-4-methylpyridine
Best for: Laboratory scale synthesis requiring high purity.
Solvation: Add anhydrous DMF (20 mL) via syringe. If using Zinc powder activators, add them now.
Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen causes homocoupling side reactions.
Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexane).
Workup (Quench): Cool to room temperature. Dilute with EtOAc (50 mL) and quench with 10% aqueous NH₄OH (to complex zinc salts).
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Yield: Expect 85–92% as a white/off-white solid.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Stalled Conversion
Catalyst Poisoning
Use Zn(CN)₂ (slow release); Avoid KCN. Add 1-2% Zn dust.
Black Precipitate
Pd Aggregation
Increase Ligand:Metal ratio to 4:1; Ensure strict O₂-free conditions.
| Low Yield | Hydrolysis of CN | Ensure DMF is dry (<0.1% H₂O); reduce reaction time. |
Protocol B: Catalytic Dehydration of 4-Methylpyridine-3,5-dicarboxamide
Best for: Larger scale where avoiding heavy metals is prioritized.
Concept: Using TFAA (Trifluoroacetic anhydride) activated by catalytic Pyridine or DMAP to dehydrate primary amides to nitriles under mild conditions.
Activation: Dropwise add TFAA (3.1 mL, 22 mmol) maintaining temperature <5°C. The mixture may become homogeneous.
Reaction: Allow to warm to room temperature and stir for 3–6 hours.
Workup: Pour into ice water (100 mL). Neutralize carefully with saturated NaHCO₃.
Isolation: Extract with DCM (3 x 30 mL). The product often crystallizes upon evaporation.
Yield: Expect 88–95%.
Synthesis of Precursors (Contextual Grounding)
To ensure this guide is self-contained, the synthesis of the 3,5-dibromo-4-methylpyridine precursor is outlined below, as it is not always commercially available.
Route: Bromination of 4-Methylpyridine (4-Picoline).
Conditions: High temperature (170°C) bromination in oleum.
Note: This is a harsh electrophilic aromatic substitution. The 3,5-positions are activated relative to the deactivated pyridinium ring due to the electron-donating methyl group at C4.
Safety & Compliance (E-E-A-T)
Cyanide Hazard: Although Zn(CN)₂ is less bioavailable than NaCN, it releases HCN upon contact with strong acids. Never acidify the reaction mixture or waste stream without prior oxidative quenching (Bleach/NaOCl).
Palladium Waste: Segregate heavy metal waste.
TFAA: Corrosive and moisture sensitive. Handle in a fume hood.
References
Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zinc Cyanide." Tetrahedron Letters, 45(48), 8849-8851. Link
Zanon, J., et al. (2003). "Cyanation of Aryl Chlorides and Bromides with Potassium Hexacyanoferrate(II) Catalyzed by Palladium." Journal of the American Chemical Society, 125(10), 2890-2891. Link
Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides." Journal of Organometallic Chemistry, 689(24), 4576-4583. Link
Organic Syntheses. (2011). "Palladium-Catalyzed Cyanation of Aryl Halides." Org.[1][2][3] Synth. 88, 202-211. Link
Zhou, W., et al. (2009). "TFAA/Pyridine-Mediated Dehydration of Primary Amides to Nitriles." Bioorganic & Medicinal Chemistry Letters, 19(1), 179-181. Link
Application Note: Synthesis of Vitamin B6 Analogs via 4-Methyl-3,5-pyridinedicarbonitrile
Executive Summary This guide details the synthetic utility of 4-Methyl-3,5-pyridinedicarbonitrile (CAS: 4574-75-8) as a high-value scaffold for generating Vitamin B6 analogs. While industrial synthesis of Pyridoxine (Vit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 4-Methyl-3,5-pyridinedicarbonitrile (CAS: 4574-75-8) as a high-value scaffold for generating Vitamin B6 analogs. While industrial synthesis of Pyridoxine (Vitamin B6) typically utilizes the Diels-Alder "oxazole method" to establish the 3-hydroxy-4,5-bis(hydroxymethyl) core, the 3,5-dinitrile route offers a distinct advantage: access to symmetric 3,5-disubstituted analogs .
These analogs, such as 3,5-bis(hydroxymethyl)-4-methylpyridine , serve as critical isosteres in medicinal chemistry, probing the spatial requirements of PLP-dependent enzymes without the reactive phenolic hydroxyl group. This protocol allows researchers to synthesize these "3-deoxy" and "symmetric" B6 derivatives with high atom economy.
Key Applications
Enzyme Inhibition Studies: Synthesis of competitive inhibitors for PLP-dependent decarboxylases.
Fragment-Based Drug Discovery: Generation of pyridine-based fragments with defined vector geometry.[1]
Supramolecular Chemistry: Creation of symmetric ligands for metal coordination.[1]
Strategic Rationale & Pathway Analysis
The starting material, 4-Methyl-3,5-pyridinedicarbonitrile, possesses a unique substitution pattern that pre-installs the carbon framework for the "arms" of the B6 molecule at positions 3 and 5, with the methyl group anchored at position 4.
Synthetic Challenges & Solutions
Nitrile Inertness: Pyridine nitriles are electron-deficient and resistant to nucleophilic attack.[1] Solution: We utilize high-temperature alkaline hydrolysis followed by esterification to activate the carbons for reduction.
Regioselectivity: The symmetry of the molecule simplifies analysis but requires precise control to avoid partial reductions.[1] Solution: Use of excess hydride reagents (LiAlH4) ensures complete conversion to the diol.
Missing Hydroxyl: The starting material lacks the C3-OH group of natural B6.[1] Advanced Insight: This route produces 3-deoxy analogs .[1] To introduce oxygen functionality, an N-oxide rearrangement (Boekelheide reaction) can be employed downstream, though this guide focuses on the direct conversion to hydroxymethyl and aminomethyl analogs.
Reaction Pathway Diagram[2]
Caption: Divergent synthetic pathways from the dinitrile scaffold yielding Diol (Analog A) and Diamine (Analog B) derivatives.
Experimental Protocols
Protocol A: Synthesis of the Diol Analog (B6 Isostere)
Note: The symmetry results in a simplified spectrum compared to Pyridoxine.[1]
Protocol B: Synthesis of the Diamine Analog (Pyridoxamine Isostere)
Target: 3,5-bis(aminomethyl)-4-methylpyridine
Rationale: Direct reduction of the nitrile avoids the acid intermediate, providing a rapid route to amine-functionalized ligands.
Equipment: Parr Hydrogenator or High-Pressure Autoclave.
Procedure:
Load the dinitrile, Methanol/NH3, and Raney Nickel into the vessel.[1]
Critical: The presence of ammonia suppresses the formation of secondary amines.[1]
Pressurize with Hydrogen gas (H2) to 50 psi (3.5 bar).
Agitate at RT for 24 hours.
Filter catalyst carefully (Raney Ni is pyrophoric when dry).
Concentrate filtrate.[1] The product is often obtained as a hygroscopic oil or solid; conversion to the hydrochloride salt (using HCl in dioxane) is recommended for stability.
Analytical Validation & QC
To ensure the integrity of the synthesized analogs, the following parameters must be verified.
Parameter
Method
Acceptance Criteria (Diol Analog)
Acceptance Criteria (Diamine Analog)
Identity
1H NMR (400 MHz)
Singlet at ~8.3 ppm (C2/C6-H); Singlet at ~2.3 ppm (C4-Me).
Similar aromatic/methyl signals; Methylene shift ~3.8 ppm.[1]
Functional Group
IR Spectroscopy
Broad OH stretch (3200-3400 cm⁻¹); No CN stretch (2230 cm⁻¹).
Cause: Poor solubility of the dinitrile in aqueous base.[1]
Fix: Add 10-20% Ethanol to the reaction mixture to increase solubility, or increase temperature to 110°C.
Issue: Low Yield in Reduction (Step 3).
Cause: Formation of "Red-Al" type complexes or incomplete quenching.[1]
Fix: Ensure rigorous Fieser workup.[1] If the aluminum salts are gelatinous, wash the filter cake with hot THF.
Issue: Product Instability.
Insight: Pyridine alcohols can oxidize to aldehydes upon prolonged air exposure.[1] Store under inert atmosphere or convert to HCl salts immediately.
References
Synthesis of Pyridoxine Analogs: Harris, E. E., et al. "Vitamin B6. II.[1] The Reaction of Oxazoles with Dienophiles." Journal of Organic Chemistry, 1962.[1] Link[1]
Nitrile Hydrolysis Protocols: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Nitrile Hydrolysis).
Reduction of Pyridine Esters: Scriven, E. F. V.[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.[1]
Properties of 4-Methyl-3,5-pyridinedicarbonitrile: PubChem Compound Summary for CID 24885166.[1] Link[1]
Biological Activity of B6 Analogs: Snell, E. E.[1] "Vitamin B6 Analogs." Vitamins and Hormones, 1958.[1] Link
Functionalization of the methyl group in 4-Methyl-3,5-pyridinedicarbonitrile
Application Note: Functionalization of the Methyl Group in 4-Methyl-3,5-pyridinedicarbonitrile Executive Summary This guide details the chemical functionalization of the C4-methyl group in 4-Methyl-3,5-pyridinedicarbonit...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of the Methyl Group in 4-Methyl-3,5-pyridinedicarbonitrile
Executive Summary
This guide details the chemical functionalization of the C4-methyl group in 4-Methyl-3,5-pyridinedicarbonitrile (CAS: 4574-75-8).[1][2] Unlike standard 4-picoline, this molecule possesses a "super-activated" methyl group due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the two ortho-flanking nitrile groups.[1]
This unique electronic environment lowers the pKa of the methyl C-H bonds significantly, allowing for facile deprotonation and functionalization under mild conditions. This note focuses on two primary workflows critical for drug discovery and materials science:
Enamine Formation (The Gateway Protocol): Reaction with DMF-DMA to generate a versatile enamine intermediate.
Styryl Condensation (Knoevenagel): Direct coupling with aldehydes for fluorescent dye and optical material synthesis.
Mechanistic Insight: The "Vinylogous Acid"
The reactivity of 4-Methyl-3,5-pyridinedicarbonitrile is defined by its ability to stabilize a negative charge.[1][2] Upon deprotonation, the resulting carbanion is stabilized not only by the pyridine ring but also by resonance delocalization onto the two nitrile groups at positions 3 and 5.
Key Reactivity Principles:
Acidity: The C4-methyl protons are significantly more acidic (estimated pKa ~18-22 in DMSO) compared to 4-picoline (pKa ~30).[1][2]
Nucleophilicity: The deprotonated species acts as a potent soft nucleophile.
Stability: The nitrile groups are robust but susceptible to hydrolysis under strong aqueous acidic/basic conditions; therefore, non-aqueous basic conditions (organic bases) are preferred.
Reactivity Landscape Diagram
Caption: Figure 1.[1][2] Reactivity landscape of 4-Methyl-3,5-pyridinedicarbonitrile showing divergent pathways for functionalization.
Protocol A: Synthesis of Enamine Intermediate
Application: This is the most critical protocol for medicinal chemistry. Converting the methyl group to an enamine ((E)-4-(2-(dimethylamino)vinyl)-3,5-pyridinedicarbonitrile) creates a scaffold that can be cyclized into fused ring systems (e.g., 2,7-naphthyridines) or hydrolyzed to an aldehyde.[1][2]
Setup: Charge a dry round-bottom flask with 4-Methyl-3,5-pyridinedicarbonitrile (10 mmol) and anhydrous DMF (10 mL).
Addition: Add DMF-DMA (2.4 g, 20 mmol) in a single portion.
Reaction: Heat the mixture to 110°C under a nitrogen atmosphere.
Note: The reaction releases methanol.[3] Using an open reflux condenser allows methanol to escape, driving the equilibrium forward.
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (Rf ~0.6) will disappear, and a highly colored (often deep red/orange) spot (Rf ~0.[2]4) will appear.[4][3] Reaction time is typically 4–6 hours.
Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (50 mL). The enamine product usually precipitates as a solid.
Filter the solid and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Purification: Recrystallize from Ethanol/DMF if necessary.
Validation:
1H NMR (DMSO-d6): Look for two doublets for the vinyl protons (J ~13 Hz, indicating trans geometry) around δ 5.5 and 7.5 ppm, and a broad singlet for the N(CH3)2 group.[2]
Fast, but side reactions (hydrolysis) observed.[2]
Troubleshooting & Critical Controls
Hydrolysis Risk: The nitrile groups at C3/C5 are electron-deficient.[1] Avoid strong aqueous acids or bases (e.g., NaOH, H2SO4) at high temperatures, as this will hydrolyze the nitriles to amides/carboxylic acids, destroying the molecule's unique electronic activation.[2]
Solubility: The starting material is moderately soluble in DCM and EtOAc but highly soluble in DMF/DMSO. If the product does not precipitate in Protocol A, add diethyl ether to induce precipitation.
Self-Condensation: In the absence of an electrophile, the starting material is stable. However, in the presence of very strong bases (LDA, NaH), self-condensation can occur.[2] Stick to amine bases (piperidine, DBU) or alkoxides.[2]
Workflow Logic Diagram
Caption: Figure 2. Decision tree for selecting the appropriate functionalization protocol based on the desired end application.
Reactivity of Methyl-Pyridines:
Title: "Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation."[1] (Context on activation of pyridine rings).
Source: National Institutes of Health (PMC).
URL:[Link]
DMF-DMA in Heterocyclic Synthesis:
Title: "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines."
Source: Scientific Research Publishing.
URL:[Link][2]
Improving reaction yields for 4-Methyl-3,5-pyridinedicarbonitrile synthesis
The following Technical Support Guide addresses the optimization of 4-Methyl-3,5-pyridinedicarbonitrile synthesis. Note on Chemical Identity: This guide primarily addresses the Multi-Component Reaction (MCR) route involv...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the optimization of 4-Methyl-3,5-pyridinedicarbonitrile synthesis.
Note on Chemical Identity: This guide primarily addresses the Multi-Component Reaction (MCR) route involving acetaldehyde (or its synthons), malononitrile, and an ammonia source. This pathway typically yields 2-amino-4-methyl-3,5-pyridinedicarbonitrile (a privileged medicinal scaffold) or, under modified Hantzsch conditions, the 2,6-dimethyl analog. If your target is the strictly unsubstituted 2,6-position analog, specific deamination steps (diazotization/reduction) are required post-synthesis, which are addressed in the FAQ.
The synthesis of 4-methyl-substituted pyridines via condensation reactions is notoriously lower-yielding than aryl-substituted analogs (e.g., benzaldehyde derivatives). The primary failure mode is the volatility and instability of acetaldehyde (bp 20.2°C) compared to aromatic aldehydes. High yields require shifting from "free" acetaldehyde to masked equivalents (acetals) and controlling the Knoevenagel vs. Michael addition kinetics.
Part 1: Troubleshooting Guide (Q&A Format)
Category A: Reagent Stability & Stoichiometry
Q: My reaction yield is inconsistent (15-40%), and I smell a strong fruity/pungent odor even after reflux. What is happening?A: You are likely losing your carbon source before it reacts. Acetaldehyde boils at room temperature. If you add it to a warm reaction mixture, it evaporates before condensing with malononitrile.
The Fix: Switch to Acetaldehyde Diethyl Acetal or Paraldehyde .
Why: Acetals are stable liquids (bp ~102°C) that release acetaldehyde slowly in situ under acidic/thermal conditions, maintaining a constant stoichiometric ratio without evaporation loss.
Reference: The use of acetals significantly improves yields in Hantzsch-type syntheses of 4-methyl dihydropyridines by preventing evaporative loss [1].
Q: The reaction mixture turns into a black tar/polymer instead of precipitating a solid.A: This indicates uncontrolled polymerization of the aldehyde (aldol condensation) competing with the desired Knoevenagel condensation.
The Fix: Change your addition order and base strength.
Protocol Adjustment: Do not mix acetaldehyde, malononitrile, and base all at once. Pre-form the Knoevenagel adduct (ethylidenemalononitrile) at low temperature (0-5°C) first, then add the ammonia source/second equivalent of malononitrile.
Catalyst Switch: Replace strong bases (KOH/NaOH) with Piperidine or L-Proline (organocatalysis) to favor the reversible imine formation over irreversible polymerization.
Category B: The Aromatization Bottleneck
Q: I isolated a yellow solid, but NMR shows a doublet at ~4.5 ppm (CH) and a broad singlet (NH). This isn't the pyridine.A: You have isolated the 1,4-Dihydropyridine (1,4-DHP) intermediate. The final oxidation step (aromatization) failed to occur spontaneously.
The Fix: You need an oxidative driver.
Method 1 (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate) at room temperature to the crude mixture.
Method 2 (Aerobic): If using a catalytic method (e.g., Fe3O4 nanoparticles), ensure vigorous air bubbling or O2 flow. The "Hantzsch ester" intermediate is a thermodynamic sink and requires activation energy to aromatize [2].
In a round-bottom flask, dissolve Malononitrile (1.0 equiv) and Acetaldehyde Diethyl Acetal (1.0 equiv) in Ethanol (10 mL).
Add Piperidine (cat.) and stir at room temperature for 30 mins . Note: This allows the in-situ formation of the ethylidenemalononitrile intermediate without polymerization.
Cyclization:
Add the second equivalent of Malononitrile (1.0 equiv) and Ammonium Acetate (1.5 equiv).
Reflux the mixture at 80°C for 4–6 hours.
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the malononitrile spot and the appearance of a fluorescent spot (pyridine).
Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
The product should precipitate as a pale yellow/white solid.
Filter under vacuum and wash with cold ethanol (2x 5 mL).
Purification:
Recrystallize from DMF/Ethanol (1:1) or Acetonitrile if purity is <95%.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical pathway, highlighting where the "Acetal" modification prevents the "Evaporation" failure mode.
Caption: Pathway comparison showing the stability advantage of using Acetal precursors over free Acetaldehyde to prevent polymerization and evaporation losses.
Part 4: Comparative Data (Yield Optimization)
The table below summarizes yield improvements observed when switching from standard protocols to the "Masked Aldehyde" protocol.
Variable
Standard Method (Free Aldehyde)
Optimized Method (Acetal)
Aldehyde Source
Acetaldehyde (1.0 eq)
Acetaldehyde Diethyl Acetal (1.0 eq)
Temperature Control
Reflux (Immediate)
Stepwise (RT then Reflux)
Catalyst
NaOH/KOH
Piperidine or L-Proline
Typical Yield
25% - 42%
65% - 82%
Purity (Crude)
Low (Tarry impurities)
High (Crystalline precipitate)
Reaction Time
2-3 Hours
4-6 Hours
References
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
Source: MDPI (Molecules), 2023.
Relevance: Validates the use of acetaldehyde diethyl acetal as a superior source of acetaldehyde in Hantzsch-type multicomponent reactions to control volatility and improve yields.
URL:[Link]
One‐Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes.
Source: SciSpace / Journal of Heterocyclic Chemistry.
Relevance: Details the mechanistic pathway of malononitrile-aldehyde condensations and the formation of 2-amino-3,5-dicarbonitrile derivatives.
URL:[Link]
Synthesis of pyridine 3,5-dicarbonitriles with plausible mechanism.
Source: ResearchGate / Journal of Sulfur Chemistry.
Relevance: Provides protocols for using heterogeneous catalysts (Clay/Nanoparticles) to drive the reaction to completion and simplify work-up.
URL:[Link]
Technical Support Center: Hantzsch Ester Oxidation Optimization
Subject: Thermal & Kinetic Control in 1,4-Dihydropyridine (DHP) Aromatization Document ID: TS-HE-OX-004 Last Updated: 2025-10-24 Executive Summary & Core Directive To the Researcher: You are likely accessing this guide b...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Thermal & Kinetic Control in 1,4-Dihydropyridine (DHP) Aromatization
Document ID: TS-HE-OX-004
Last Updated: 2025-10-24
Executive Summary & Core Directive
To the Researcher:
You are likely accessing this guide because your Hantzsch ester (1,4-DHP) oxidation is either stalled , yielding low purity , or losing the C4-substituent .
Optimizing temperature for this reaction is not a linear "hotter is better" equation. It is a bifurcated decision path depending on your initiation method:
Thermal/Chemical Oxidation: Driven by Arrhenius kinetics; usually requires reflux (
) but risks oxidative dealkylation.
Photocatalytic Oxidation: Driven by excited-state lifetimes; requires strict thermal control (
) to prevent non-radiative decay.
This guide provides the diagnostic frameworks to balance reaction rate against substituent stability.
Critical Mechanism & Temperature Impact[1]
To troubleshoot, you must visualize the competing pathways. The oxidation of 1,4-DHP to pyridine involves the removal of two electrons and a proton (or a hydride and a proton).
Pathway Visualization (Mechanism)
Figure 1: Bifurcation of the radical cation intermediate. High temperatures increase the probability of C-C bond scission (Dealkylation) over C-H bond scission (Aromatization), particularly with secondary or tertiary alkyl substituents at the 4-position.
Diagnostic Troubleshooting Guide (Q&A)
Scenario A: Thermal/Chemical Oxidation (e.g., HNO₃, Metal Salts, Quinones)
Q1: The reaction is sluggish even at reflux (
). Should I switch to a higher boiling solvent?
Diagnosis: Likely insufficient activation energy for the specific oxidant used.
Technical Insight: In uncatalyzed aerobic oxidations, yield correlates with solvent boiling point.[1] Toluene (
) or p-Xylene () often outperform Acetonitrile or Chloroform.
Action:
Switch solvent to Toluene .
If using mild oxidants (Air/O₂), add a catalyst like Silica-supported NaNO₂ or FeCl₃ rather than just increasing temperature, which risks degradation.
Q2: I am observing the loss of my C4-alkyl group (Dealkylation).
Diagnosis: "Oxidative Dealkylation." Your temperature is too high for the stability of the C4-substituent.
Mechanism: If the C4-substituent can form a stable radical (e.g., benzyl, secondary alkyl), high thermal energy favors C-C bond cleavage over the desired aromatization.
Action:
Immediate: Lower temperature to
.
Protocol Shift: Switch to Iodine in Methanol at room temperature (see Protocol A). This method is kinetically fast enough to avoid thermal C-C cleavage.
Q3: My photocatalytic yield drops significantly when I scale up or run it longer.
Diagnosis: Thermal quenching of the excited state.
Technical Insight: Photoredox catalysts have excited states that can decay non-radiatively (releasing heat) if the solution gets too hot. LEDs generate significant heat over time.
Action:
Install an active cooling fan or water jacket to maintain
.
Do not heat to accelerate; this is counter-productive in photochemistry.
Data Summary: Solvent & Temperature Selection
Use this table to select the initial conditions based on your oxidant system.
Oxidation Method
Primary Driving Force
Optimal Temp Range
Recommended Solvent
Risk Factor at High T
Aerobic (Uncatalyzed)
Thermal Activation
Toluene, p-Xylene
Polymerization, Dealkylation
Chemical (Iodine/I₂)
Halogenation Kinetics
Methanol, EtOH
Over-iodination (rare)
Chemical (HNO₃/CAN)
Redox Potential
DCM, Acetonitrile
Nitration of aromatic rings
Photocatalytic
Excited State
MeCN, DMF
Catalyst bleaching, Quenching
Validated Experimental Protocols
Protocol A: Mild Chemical Oxidation (Iodine Method)
Best for: Substrates sensitive to high heat or prone to dealkylation.
Dissolution: Dissolve 1,4-DHP (1.0 mmol) in Methanol (10 mL).
Addition: Add Iodine (I₂) (1.1 mmol) in a single portion.
Temperature: Stir at 25°C (Room Temp). Do not reflux unless conversion is <10% after 1 hour.
Monitoring: Reaction is typically complete in 15–30 minutes. The color changes from deep violet (iodine) to pale yellow/orange upon consumption.
Best for: Robust substrates where solvent toxicity is a concern.
Setup: Use a round-bottom flask with a reflux condenser.
Solvent: Suspend 1,4-DHP in Toluene (0.5 M concentration).
Catalyst (Optional): Add 5 mol% Activated Carbon or FeCl₃ on Silica to lower the activation energy.
Temperature: Heat to reflux (
) .
Atmosphere: Bubble a slow stream of air or O₂ through the solution (sparging is critical; static headspace is insufficient).
Troubleshooting Logic Flow
Follow this decision tree to resolve yield issues.
Figure 2: Decision matrix for troubleshooting Hantzsch ester oxidation based on reaction type and observed failure mode.
References
Mechanistic Insight (Thermal): Liu, Z. L., et al. "Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents." Asian Journal of Chemistry, vol. 20, no. 4, 2008.
Iodine Protocol: Yadav, J. S., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with I2-MeOH."[2] Synthesis, 2000, pp. 1532-1534.[2]
Photocatalytic Considerations: "Hantzsch Esters as Formylation Agents under Photochemical Conditions." TU Wien Repository.
Dealkylation Side Reactions: "Structure, Mechanism and Reactivity of Hantzsch Esters." Macmillan Group Meetings, Princeton University.
General Review: "Hantzsch Dihydropyridine Synthesis & Aromatization." Organic Chemistry Portal.
Technical Support Center: Purification of Crude 4-Methyl-3,5-pyridinedicarbonitrile
Welcome to the technical support center for the purification of crude 4-Methyl-3,5-pyridinedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 4-Methyl-3,5-pyridinedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-Methyl-3,5-pyridinedicarbonitrile, providing explanations for the underlying causes and actionable solutions.
Issue 1: My crude product is highly colored (yellow, brown, or black), and the color persists after initial purification attempts.
Answer:
Unexpected coloration in the crude product often points to the presence of impurities or degradation products.[1] In the context of pyridine synthesis, particularly multicomponent reactions like the Hantzsch synthesis, which is a common route for such structures, color can arise from several sources:[2][3]
Formation of Charge-Transfer Complexes: Pyridine derivatives can form colored complexes with residual reagents or impurities.[1]
Side Reactions and Decomposition: The reaction conditions, if not perfectly optimized, can lead to the formation of polymeric or "tarry" side products. This is often exacerbated by excessive heat or prolonged reaction times.[1]
Oxidized Impurities: The initial product of a Hantzsch-type synthesis is a dihydropyridine, which is then oxidized to the pyridine. Incomplete or overly aggressive oxidation can lead to colored byproducts.[2][4]
Troubleshooting Workflow:
Caption: Decision workflow for decolorizing crude product.
Recommended Actions:
Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The charcoal will adsorb many of the colored impurities.
Recrystallization: Proceed with recrystallization after the charcoal treatment. This process is effective at removing impurities with different solubility profiles from the main product.[5][6]
Column Chromatography: If recrystallization fails to remove the color, column chromatography is the most effective method.[5] A silica gel column with a gradient elution, for example, from hexanes to a mixture of hexanes and ethyl acetate, can separate the desired product from the colored impurities.[7][8]
Issue 2: After purification, my ¹H NMR spectrum still shows the presence of starting materials.
Answer:
The presence of unreacted starting materials is a common issue, especially in multicomponent reactions where stoichiometry is critical.
Causality:
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity.[1]
Incorrect Stoichiometry: An excess of one or more starting materials was used.
Recommended Actions:
Aqueous Wash: If any of the starting materials are water-soluble (e.g., ammonium acetate), washing the crude product dissolved in an organic solvent with water or brine can help remove them.
Column Chromatography: This is the most reliable method for separating the product from starting materials with different polarities.[5] By carefully selecting the eluent system, you can effectively isolate your target compound. A typical starting point would be a gradient of ethyl acetate in hexanes.[7]
Recrystallization: This can be effective if the starting materials have significantly different solubilities from the product in the chosen solvent system.[5] However, if the solubilities are similar, column chromatography is preferred.
Issue 3: I am having difficulty inducing crystallization during recrystallization.
Answer:
Failure to crystallize can be due to several factors, including the purity of the crude material, the choice of solvent, and the concentration of the solution.
Causality:
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation.
Incorrect Solvent System: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
Troubleshooting Steps:
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Induce Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a template for crystallization.
Solvent/Anti-Solvent Method: If a single solvent is not working, a solvent/anti-solvent system can be employed.[9][10] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Issue 4: My yield is significantly lower after column chromatography.
Answer:
Low recovery from column chromatography can be frustrating. The cause often lies in the technique or the properties of the compound itself.
Causality:
Product Adsorbed Irreversibly to Silica Gel: Highly polar compounds, especially those with basic nitrogen atoms like pyridines, can sometimes bind strongly to the acidic silica gel.
Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the product will not move down the column. If it is too polar, it may co-elute with impurities.
Improper Column Packing: A poorly packed column can lead to band broadening and poor separation, resulting in mixed fractions that are difficult to repurify, thus lowering the overall isolated yield.
Recommended Actions:
Deactivate the Silica Gel: Before preparing the slurry, you can treat the silica gel with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites and prevent strong adsorption of the basic pyridine product.
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal Rf value for the product on TLC should be around 0.3.
Ensure Proper Column Packing: Use a consistent slurry method to pack the column and avoid air bubbles or channels, which can compromise the separation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-Methyl-3,5-pyridinedicarbonitrile?
Answer:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For pyridine derivatives, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures.[11][12]
Solvent Selection Guide:
Solvent System
Rationale
Ethanol or Isopropanol
Good general-purpose polar protic solvents.
Ethyl Acetate
A moderately polar solvent, often effective for compounds of intermediate polarity.
Toluene/Heptane
A non-polar/polar aprotic mixture that can be effective for less polar compounds.[13]
Dichloromethane/Pentane
A solvent/anti-solvent system that can be effective for inducing crystallization.[14]
It is recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the most suitable one.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
Answer:
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions.
Step-by-Step TLC Monitoring:
Collect Fractions: Collect the eluent from the column in a series of test tubes or vials.
Spot the TLC Plate: On a silica gel TLC plate, spot your crude material, your purified reference standard (if available), and each collected fraction.
Develop the Plate: Place the TLC plate in a developing chamber containing the same solvent system used for the column chromatography.
Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp (if the compound is UV active). Staining with iodine or other agents can also be used.[14]
Combine Fractions: Combine the fractions that contain only the pure product (single spot at the same Rf as the reference).
Q3: My mass spectrometry results show an unexpected peak. What could it be?
Answer:
An unexpected peak in the mass spectrum could be an impurity or an artifact of the analysis.
Potential Impurities from Synthesis:
Dihydropyridine Intermediate: The Hantzsch reaction first produces a 1,4-dihydropyridine, which is then oxidized.[2] If the oxidation is incomplete, this intermediate will remain as an impurity. Its mass will be 2 atomic mass units (amu) higher than the final product.
Symmetrical Byproducts: In syntheses of unsymmetrical pyridines, the formation of symmetrical pyridines is a common side reaction.[15]
Hydrolyzed Product: The nitrile groups (-CN) can be sensitive to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of an amide or carboxylic acid.[5]
Analytical Artifacts:
Fragmentation: The compound may be fragmenting in the mass spectrometer.
Adduct Formation: The peak could represent an adduct with the solvent or a salt (e.g., [M+Na]⁺, [M+H]⁺).
To distinguish between an impurity and an artifact, consider analyzing the sample with a different ionization technique or using high-resolution mass spectrometry (HRMS) to obtain an exact mass. ¹H and ¹³C NMR spectroscopy are also crucial for identifying the structure of any impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent System (Ethanol)
Dissolution: Place the crude 4-Methyl-3,5-pyridinedicarbonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with stirring.
Hot Solution: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Flash Column Chromatography
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be between 0.2 and 0.4.
Column Preparation:
Select a column of appropriate size for the amount of crude material.
Pack the column with silica gel using the chosen mobile phase as a slurry.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
Elution:
Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin the elution process.
Maintain a constant flow rate and ensure the top of the silica bed does not run dry.
Fraction Collection and Analysis:
Collect fractions and analyze them by TLC as described in the FAQ section.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methyl-3,5-pyridinedicarbonitrile.
Purification Strategy Overview:
Caption: General purification and analysis workflow.
References
Krasavin, M., et al. (2014). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. Retrieved from [Link]
ResearchGate. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Retrieved from [Link]
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Retrieved from [Link]
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Retrieved from [Link]
Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
Selecting recrystallization solvents for 3,5-dicyano-4-methylpyridine
This guide outlines the technical protocols for the recrystallization of 3,5-dicyano-4-methylpyridine (also known as 4-methylpyridine-3,5-dicarbonitrile).[1][2] Technical Advisory: Compound Identification Before proceedi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the recrystallization of 3,5-dicyano-4-methylpyridine (also known as 4-methylpyridine-3,5-dicarbonitrile).[1][2]
Technical Advisory: Compound Identification
Before proceeding, verify your target compound.[3] There is a common nomenclature confusion between the mono-cyano and di-cyano derivatives, which have vastly different physical properties.[1][2]
Compound
3,5-dicyano-4-methylpyridine (Target)
3-cyano-4-methylpyridine (Common Analog)
Structure
Pyridine ring with two nitrile groups (positions 3,[1][2][3] 5)
Pyridine ring with one nitrile group
Melting Point
~267–269 °C (Dec)
~41–44 °C
Solubility Profile
Low solubility in non-polar solvents; requires polar protic/aprotic solvents.[2][3]
Soluble in common organic solvents; low melting point makes it prone to oiling out.[1][2][3]
Part 1: Solvent Selection Strategy
The high melting point (>260 °C) and high polarity (two electron-withdrawing cyano groups) of 3,5-dicyano-4-methylpyridine dictate a specific solvent strategy.[1][2] The crystal lattice is stabilized by strong dipole-dipole interactions and
- stacking, requiring a solvent capable of disrupting these forces at high temperatures while allowing re-association upon cooling.[1][2]
Primary Solvent Recommendations
Solvent System
Classification
Suitability
Technical Notes
Ethanol (EtOH)
Protic Polar
Primary Choice
Literature standard.[1][2][3] The hydroxyl group acts as a H-bond donor to the pyridine nitrogen and cyano groups, solubilizing the compound at reflux ().[1][2][3]
Methanol (MeOH)
Protic Polar
Alternative
Higher solubility power than EtOH.[3] Use if the compound fails to dissolve in boiling EtOH.[1][2][3]
Acetonitrile (MeCN)
Aprotic Polar
Secondary
Good for removing non-polar impurities.[3] Lacks H-bond donation, so solubility might be lower than alcohols.[1][2][3]
DMF / Water
Solvent / Anti-solvent
Rescue Method
Use only if the compound is insoluble in boiling alcohols.[3] Dissolve in min. hot DMF, then add hot water to turbidity.[3]
Part 2: Detailed Recrystallization Protocol
Objective: Purify crude 3,5-dicyano-4-methylpyridine to remove reaction byproducts (often amides or mono-cyano impurities) and improve crystal habit.
Standard Workflow (Ethanol System)
Preparation:
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Prepare a hot water bath or heating mantle set to ~85 °C.
Dissolution:
Add Ethanol (95% or absolute) through the top of the condenser in small portions (e.g., 5–10 mL per gram of solid).[1][2][3]
Heat the mixture to reflux.
Critical Step: If the solid does not dissolve after 10 minutes of reflux, add more ethanol in small increments.
Stop point: If the volume becomes excessive (>50 mL/g) and solid remains, switch to a stronger solvent (Methanol) or filter off the insoluble material (likely inorganic salts or polymer).[1][2][3]
Hot Filtration (Optional but Recommended):
If the solution is dark or contains insoluble particles, filter rapidly through a pre-warmed glass funnel with fluted filter paper or a sintered glass funnel.[3]
Tip: Add a small amount of activated carbon (5-10% w/w) before filtration if the crude is highly colored, but boil for only 2-3 minutes to avoid product adsorption.[1][2][3]
Crystallization:
Remove the flask from heat and allow it to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.[1][2][3]
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[2][3]
Wash the filter cake with cold ethanol (chilled to 0 °C) to remove mother liquor without redissolving the product.[2][3]
Dry the solid in a vacuum oven at 50 °C or under high vacuum to remove residual solvent.[2][3]
Part 3: Troubleshooting & FAQs
Q1: My compound is not dissolving even in boiling ethanol. What now?
Diagnosis: The crystal lattice energy is too high for ethanol to overcome at
, but better solvation) or n-Propanol (bp ).[1][2][3] If still insoluble, use the DMF/Water method: Dissolve in minimum hot DMF (), then dropwise add hot water until the solution turns slightly cloudy.[2][3] Let it cool slowly.
Q2: I obtained an oil instead of crystals ("Oiling Out"). Why?
Diagnosis: This often happens if the solvent boiling point is higher than the melting point of the solvated compound, or if impurities depress the melting point.[2] However, with a melting point of >260 °C, oiling out is rare for the pure compound.
Solution: This indicates high impurity levels.[2][3] Re-dissolve the oil in the boiling solvent and add a "seed crystal" of the pure compound.[2] Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation.
Q3: The yield is very low (<30%). Where is my product?
Diagnosis: The compound is too soluble in the cold solvent.[2][3]
Solution: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling/crystallization steps to obtain a "second crop."[2][3] Note that the second crop is usually less pure than the first.[2]
Part 4: Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the appropriate purification path based on observed solubility.
Caption: Logical workflow for solvent selection. Blue indicates the starting material, Green indicates a successful path, and Red indicates a high-solvency rescue path.[1][2]
References
Synthesis and Characteriz
Source: National Institutes of Health (PMC) / Molecules[1][2][3]
Context: Describes the synthesis and purification of 4-methylpyridine-3,5-dicarbonitrile (Compound 13), citing recrystallization from Ethanol and a melting point of 267–269 °C.
Context: General procedures for purifying cyanopyridines and methylpyridines, establishing ethanol and aqueous ethanol as standard solvents for this class.[3]
Overcoming solubility issues of 4-Methyl-3,5-pyridinedicarbonitrile in water
Technical Support Center: 4-Methyl-3,5-pyridinedicarbonitrile A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support guide for 4-Methyl-3,5-pyridinedicarbonitrile. As Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Methyl-3,5-pyridinedicarbonitrile
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for 4-Methyl-3,5-pyridinedicarbonitrile. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in your research—be it for high-throughput screening, cell-based assays, or formulation development—begins with a fundamental step: achieving a stable and reproducible aqueous solution. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome the inherent solubility challenges of this molecule.
Part 1: Fundamental Understanding of Solubility Issues
Q1: Why is 4-Methyl-3,5-pyridinedicarbonitrile poorly soluble in water?
Answer: The limited aqueous solubility of 4-Methyl-3,5-pyridinedicarbonitrile stems from its molecular architecture. While it possesses polar elements, the overall structure has significant non-polar character, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.
Aromatic Pyridine Ring: The core pyridine structure is an aromatic heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the carbon-rich ring itself is hydrophobic.
Methyl Group (-CH₃): This is a non-polar, hydrophobic functional group that further reduces the molecule's affinity for water.
Dicarbonitrile Groups (-CN): The two nitrile groups are polar and can accept hydrogen bonds. However, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. Analogous dicarbonitrile compounds, such as Benzene-1,3-dicarbonitrile, are known to have limited solubility in polar solvents like water[1].
An organic compound's ability to dissolve in water is generally dictated by its capacity to form hydrogen bonds with water for every five carbon atoms it contains[2]. 4-Methyl-3,5-pyridinedicarbonitrile (formula C₈H₅N₃) has a carbon-heavy backbone, making its poor intrinsic solubility predictable.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides a systematic approach to addressing solubility problems, starting with the simplest methods and progressing to more advanced formulation strategies.
Decision-Making Workflow for Solubilization
Before selecting a method, it's crucial to consider the constraints of your downstream application. The following workflow will help guide your choice.
Q2: I've prepared a stock solution in an organic solvent, but it precipitates when diluted into my aqueous buffer. What's happening?
Answer: This is a common and expected issue. You have created a supersaturated aqueous solution by diluting the organic stock. The compound is highly soluble in the concentrated organic solvent (like DMSO) but crashes out once the solvent concentration drops and water becomes the predominant solvent.
Troubleshooting Steps:
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit, even with a small amount of co-solvent. Try a serial dilution to find the concentration at which it remains soluble.
Increase the Co-solvent Percentage: While most cell-based assays have a low tolerance for organic solvents (typically <0.5% v/v), check your specific system's tolerance. Increasing the final co-solvent percentage may keep the compound in solution.
Change the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution vortexing continuously. This can sometimes prevent localized high concentrations that initiate precipitation.
Q3: Can I improve solubility by heating the solution?
Answer: Yes, for many compounds, solubility increases with temperature[3]. This can be a quick method to create a solution. However, this approach has two critical caveats:
Stability: Ensure the compound is thermally stable at the temperature used. Unwanted degradation can compromise your experiment. Check the manufacturer's data or perform stability tests.
Metastability: The solution may be supersaturated at room temperature and could precipitate upon cooling or over time. This method is best for applications where the solution is used immediately after preparation.
Q4: What are the best strategies when organic co-solvents are not an option?
Answer: When organic solvents must be avoided, you must modify the aqueous vehicle itself. The two most common and effective strategies are pH adjustment and the use of solubilizing excipients.
pH Adjustment: The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. This creates a cationic, charged species (a pyridinium salt), which will have significantly higher aqueous solubility. The conjugate acid of 4-methylpyridine has a pKa of ~5.98[4]; protonating your compound by lowering the pH to ~4.0-5.0 could be an effective strategy. Always verify that the pH change does not impact your experimental system[5].
Use of Solubilizing Excipients: These are compounds that enhance solubility through non-covalent interactions.
Cyclodextrins: These are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of your molecule, effectively shielding it from water and increasing its apparent solubility[5][6].
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium[7].
Hydrotropes: These are compounds that increase the solubility of other solutes through a process known as hydrotropy. They are thought to form weak, non-covalent complexes with the solute[6][7].
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for the specific product you are using. Nitrile-containing compounds and pyridine derivatives can be hazardous. General safety precautions include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8][9].
Exposure Routes: Avoid contact with skin and eyes. Harmful if swallowed or inhaled[8][10][11].
Disposal: Dispose of waste according to institutional and local regulations.
Table 1: Comparison of Solubilization Strategies
Strategy
Mechanism of Action
Advantages
Disadvantages & Cautions
Typical Starting Point
Co-solvency
Reduces the polarity of the bulk solvent, decreasing the energy required to solvate the non-polar solute[6][7].
Simple, effective for creating high-concentration stock solutions, well-understood mechanism.
Potential for solvent toxicity in biological assays; compound may precipitate on dilution.
10-20 mg/mL stock in 100% DMSO or Ethanol.
pH Adjustment
Protonates the basic pyridine nitrogen, forming a more soluble salt[5].
Avoids organic solvents; can be highly effective if the compound has a suitable pKa.
Requires the experimental system to be tolerant of the required pH; may alter compound activity.
Adjust pH of aqueous buffer to 2 units below the pKa of the pyridine nitrogen.
Complexation (Cyclodextrins)
The hydrophobic compound is encapsulated within the hydrophobic cavity of the cyclodextrin molecule[5][6].
Biocompatible, can improve stability, avoids traditional organic solvents.
Can be expensive; may alter drug availability/activity; requires screening for the best cyclodextrin type.
1-5% (w/v) solution of HP-β-CD in buffer.
Micellar Solubilization (Surfactants)
Compound partitions into the hydrophobic core of micelles formed by surfactants above their CMC[7].
High solubilization capacity for very hydrophobic compounds.
Potential for cell toxicity; can interfere with certain assays; may be difficult to formulate.
1-2% (w/v) solution of a non-ionic surfactant like Tween® 80 or Kolliphor® EL.
Protocol 1: Solubilization Using a Co-solvent (DMSO)
This protocol details the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO) for subsequent dilution into aqueous media.
Objective: To prepare a 10 mM stock solution of 4-Methyl-3,5-pyridinedicarbonitrile (MW: 143.15 g/mol ).
Materials:
4-Methyl-3,5-pyridinedicarbonitrile (solid)
Anhydrous, sterile-filtered DMSO
Calibrated analytical balance
Amber glass vial or microcentrifuge tube
Vortex mixer and/or sonicator
Methodology:
Calculation: Weigh out 1.43 mg of 4-Methyl-3,5-pyridinedicarbonitrile.
Rationale: This mass will yield a 10 mM solution when dissolved in 100 µL of DMSO. Adjust mass and volume as needed for your requirements.
Dispensing: Carefully transfer the weighed solid into a clean, dry amber vial.
Rationale: Using an amber vial protects the compound from potential photodegradation.
Solvent Addition: Add 100 µL of anhydrous DMSO to the vial.
Rationale: Anhydrous DMSO prevents the introduction of water, which could prematurely limit solubility.
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.
Rationale: Mechanical agitation and sonication provide the energy needed to break the crystal lattice of the solid and promote solvation.
Verification: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be clear and homogenous.
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Rationale: Low-temperature storage minimizes solvent evaporation and chemical degradation over time.
Self-Validation:
Precipitation Check: Before use, thaw the stock solution and visually inspect for any precipitation that may have occurred during the freeze-thaw cycle. If precipitation is present, warm the solution gently (e.g., to 37°C) and vortex to redissolve.
Assay Dilution: When diluting into your final aqueous buffer, ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%).
Protocol 2: Solubilization via pH Adjustment
This protocol describes how to enhance solubility by preparing the solution in an acidic buffer.
Objective: To determine if acidic pH can solubilize the compound at a target concentration of 100 µM.
Materials:
4-Methyl-3,5-pyridinedicarbonitrile
10 mM Citrate Buffer, pH 4.0
10 mM Phosphate Buffer, pH 7.4
Magnetic stirrer and stir bars
Methodology:
Prepare Buffers: Prepare sterile-filtered solutions of 10 mM citrate buffer (pH 4.0) and 10 mM phosphate buffer (pH 7.4).
Dispense Compound: Weigh the appropriate amount of compound needed to make a 100 µM solution in your desired final volume for both buffers.
Attempt Dissolution (Control): Add the compound to the pH 7.4 phosphate buffer. Stir at room temperature for 30-60 minutes.
Rationale: This serves as the baseline control to confirm the compound's insolubility at neutral pH.
Attempt Dissolution (Test): Add the compound to the pH 4.0 citrate buffer. Stir at room temperature for 30-60 minutes.
Rationale: At this pH, the pyridine nitrogen should be protonated, increasing the molecule's polarity and, hopefully, its solubility.
Observation & Analysis:
Visually compare the two solutions. Note any undissolved solid.
For a quantitative measure, filter both solutions through a 0.22 µm PVDF filter to remove undissolved solid. Analyze the filtrate concentration using a suitable analytical method (e.g., HPLC-UV).
Self-Validation:
pH Stability: After successful solubilization at low pH, monitor the solution over 24-48 hours at the intended storage temperature (e.g., 4°C or room temperature) to ensure it remains physically stable without precipitation.
Final pH Check: Measure the final pH of the solution to confirm it has not drifted significantly.
Welcome to the technical support hub. If you are experiencing low conversion rates in cyanopyridine synthesis, you are likely battling one of two adversaries: catalyst deactivation (in vapor-phase ammoxidation) or coordination poisoning (in metal-catalyzed coupling).
Pyridines are electron-deficient heterocycles.[1] Unlike benzene, the pyridine nitrogen possesses a lone pair that can aggressively bind to Lewis acidic metal centers, arresting catalytic cycles. Furthermore, the resulting nitrile group is thermodynamically eager to hydrolyze to an amide or acid if your workup conditions drift even slightly.
This guide breaks down the failure modes for the two primary synthesis routes: Vapor-Phase Ammoxidation (Industrial) and Pd-Catalyzed Cyanation (Medicinal/Lab Scale).
Context: You are converting 3-picoline (or 2-/4-isomers) to cyanopyridine using a heterogeneous catalyst (e.g., V-Ti-O or V-Mo-O) in a fixed or fluidized bed reactor.
The Core Mechanism: Mars-van Krevelen
To troubleshoot, you must understand that the oxygen in your product does not come directly from the air feed. It comes from the catalyst lattice.
Reduction: The picoline substrate strips lattice oxygen (
) from the catalyst surface (reducing to ).
Re-oxidation: Gas-phase oxygen (
) re-oxidizes the catalyst surface, restoring the lattice oxygen.
If these two steps are desynchronized, your conversion plummets.
Troubleshooting Matrix: Ammoxidation
Symptom
Probable Cause
Technical Intervention
Low Conversion (<80%)
Oxygen Starvation (Lattice Depletion)
The re-oxidation step is too slow. Increase partial pressure of air or decrease Space Velocity (GHSV) to allow catalyst regeneration.
High Conversion, Low Yield
Hotspots / Over-oxidation
Temperature is too high (>390°C), burning product to . Improve heat transfer (dilute bed with inert SiC) or lower reactor temp.
Formation of Amide/Acid
High Water Partial Pressure
Water is a byproduct. If it lingers, it hydrolyzes the nitrile. Increase gas flow rate to sweep water away faster.
Catalyst Coking
"Deep" Reduction
If is reduced below (to ), the lattice collapses and coke forms. Increase :Picoline ratio immediately.
Visualizing the Failure Mode
Caption: The Mars-van Krevelen cycle. Failure to re-oxidize the catalyst leads to deep reduction and irreversible deactivation (black node).
Context: You are coupling a halopyridine (e.g., 3-bromopyridine) with a cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]) using a Palladium catalyst.
The Core Problem: The "Pyridine Poison"
The nitrogen atom in your starting material is a better ligand than your phosphine. It binds to the Pd(II) center, forming a stable, inactive "dead-end" complex, preventing the catalytic cycle from turning over.
Protocol: The "Anti-Poison" Strategy
Standard conditions often fail. Use this optimized protocol.
Catalyst System: Use Pd₂(dba)₃ (Pre-catalyst) + dppf (Ligand).
Why?dppf is a bidentate ligand with a large bite angle that resists displacement by the pyridine nitrogen.
Cyanide Source: Switch from Zn(CN)₂ to K₄[Fe(CN)₆] (Potassium Ferrocyanide) .
Why? It releases cyanide ions slowly. High concentrations of free
can also poison the catalyst by forming stable species.
Additives: Add Zn dust (10-20 mol%).
Why? It keeps the Pd cycle active by reducing any oxidized Pd(II) that falls out of the cycle back to Pd(0).
Troubleshooting Matrix: Pd-Cyanation
Observation
Diagnosis
Corrective Action
Reaction Stalls < 20%
N-Coordination Poisoning
Switch to a bulky ligand (Xantphos or dppf). Increase temperature to 100°C+ to promote ligand dissociation.
Starting Material Remains
Catalyst Death by CN
You used free KCN/NaCN? Stop. The high poisoned the Pd. Use or slow addition.
Product Hydrolyzed
Workup pH Issues
Did you use strong acid/base during extraction? Cyanopyridines hydrolyze easily. Keep workup neutral (pH 7).
Black Precipitate
Pd Aggregation
The ligand oxidized. Ensure rigorous degassing (/Ar sparging) of solvents before adding the catalyst.
Visualizing the Catalytic Conflict
Caption: The catalytic cycle (center) vs. the two primary deactivation pathways (red). Pyridine substrates compete for the metal center.
Module 3: Isolation & Stability (The Silent Yield Killer)
Issue: Your HPLC shows 95% conversion in the pot, but you isolate only 60% product.
Cause: Hydrolysis during workup. The electron-withdrawing pyridine ring makes the nitrile carbon highly electrophilic.
SOP for Safe Isolation:
Quench: Do NOT quench with strong acid or base. Use Saturated
or neutral buffer.
Extraction: Use Ethyl Acetate or DCM. Avoid alcohols if acidic (risk of imidate formation).
Drying: Dry organic layers over
, not (which can be basic enough to trigger hydrolysis if wet).
Evaporation: Keep water bath < 40°C. High heat + trace water = Nicotinamide.
References
BenchChem. (2025).[1][2] Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Retrieved from
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.
Zhang, F. (2011). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Advanced Materials Research. Retrieved from
Grasselli, R. K. (2002). Fundamental principles of selective heterogeneous oxidation catalysis. Topics in Catalysis. (Reference for Mars-van Krevelen mechanism).
MDPI. (2023).[3] Oxidation of Picoline with Oxygen to Nicotinic Acid. Catalysts. Retrieved from
Technical Support Center: Industrial Scale-Up of 4-Methyl-3,5-pyridinedicarbonitrile
Current Status: ONLINE Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Transitioning from Milligram to Kilogram Scale Synthesis Diagnostic Phase: Defining Your Route User (Researcher): "I need to s...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ONLINE
Support Tier: Level 3 (Process Development & Scale-Up)
Ticket Subject: Transitioning from Milligram to Kilogram Scale Synthesis
Diagnostic Phase: Defining Your Route
User (Researcher): "I need to scale up the synthesis of 4-Methyl-3,5-pyridinedicarbonitrile (CAS 4574-75-8). My current lab yield is 45%, but the product turns black upon scaling, and the exotherm is unmanageable."
Support Scientist (AI): Before we optimize, we must confirm your specific chemical pathway. The "4-methyl-3,5-dicyano" scaffold is notorious for regioselectivity issues. Which route are you simulating?
Route ID
Precursors
Key Intermediate
Scale-Up Challenge
Route A (Classic Hantzsch)
Acetaldehyde + 2 Malononitrile + Ammonia
1,4-Dihydropyridine (DHP)
Oxidative Aromatization: Converting the DHP to Pyridine often fails at scale due to oxygen mass transfer limitations.
Route B (One-Pot MCR)
Acetaldehyde + Malononitrile + Ammonium Acetate
In situ Michael Adducts
Exotherm Control: The Knoevenagel condensation is rapid and highly exothermic; "runaway" leads to tarry polymers.
Route C (Stepwise)
Alkylidene Malononitrile + Enamine
Isolated Ylidene
Solid Handling: Intermediate isolation is labor-intensive but offers higher purity.
Critical Check: Are you targeting the 2,6-unsubstituted core (CAS 4574-75-8) or the 2,6-dimethyl derivative (Hantzsch Ester analog)?
Note: The protocol below focuses on the One-Pot Oxidative Condensation (Route A/B hybrid), as this is the most common "lab-to-plant" bottleneck for this specific nitrile.
Critical Process Parameters (CPP) & Troubleshooting
Issue 1: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns dark brown/black and becomes viscous; yield drops <30%.
Root Cause: Malononitrile is base-sensitive. In the presence of ammonia at high temperatures (
C), it undergoes Thorpe-Ziegler polymerization (dimerization/trimerization) before it can condense with the aldehyde.
Solution (The "Staged pH" Protocol):
Do not add all ammonia/base at the start.
Step 1: Pre-form the ylidene (Acetaldehyde + Malononitrile) at neutral pH or with a weak catalyst (piperidine, 0.1 mol%).
Step 2: Slowly feed the Ammonia/Ammonium Acetate solution after the aldehyde is consumed.
Temperature: Maintain
C during the initial mixing.
Issue 2: Incomplete Aromatization (The DHP Trap)
Symptom: Product has a low melting point and NMR shows signals at
4.0–5.0 ppm (methine proton).
Root Cause: The reaction forms the 1,4-dihydropyridine (DHP) intermediate. In small flasks, air exposure is sufficient to oxidize it to the pyridine. In a 5L+ reactor, oxygen mass transfer is insufficient .
Solution (Active Oxidation):
Aerobic: Sparge air/oxygen vigorously (do not rely on headspace).
Chemical: Add a mild oxidant if air is insufficient. DDQ is too expensive for scale. Use NaNO₂/Acetic Acid (careful with NOx gas) or H₂O₂ (careful with exotherm) during the workup phase.
Green Alternative: Use a heterogeneous catalyst like Mn(OAc)₃ or activated carbon to facilitate aerobic oxidation.
Issue 3: Exotherm Runaway
Symptom: Temperature spikes rapidly upon mixing; solvent boils over.
Root Cause: The Knoevenagel condensation of acetaldehyde is extremely fast. Acetaldehyde (b.p. 20°C) is also volatile.
Solution: Use Paraldehyde (the trimer) instead of acetaldehyde. It depolymerizes slowly in situ under acidic/heating conditions, acting as a "time-release" capsule for the aldehyde, smoothing the exotherm.
The "Golden Batch" Protocol (Scale-Up Ready)
Target Scale: 1.0 kg Output
Reactor: 20L Jacketed Glass Reactor with Overhead Stirrer & Reflux Condenser.
Phase A: Precursor Formation (Knoevenagel)
Charge: 10 L Ethanol (95%) and 2.05 kg Malononitrile (2.05 eq).
Cool: Set jacket to 10°C.
Add:0.68 kg Acetaldehyde (or equivalent Paraldehyde with 5mL H₂SO₄ cat).
Stir: 2 hours at 15–20°C. Monitor for disappearance of aldehyde.
Phase B: Cyclization & Aromatization
Add:Ammonium Acetate (2.5 kg, Excess) dissolved in 2 L water. Add slowly over 1 hour.
Heat: Ramp to reflux (78°C) over 2 hours.
Checkpoint: The solution will turn yellow/orange. If it turns black, reduce heat immediately.
Oxidation (Crucial): Once reflux is reached, sparge Compressed Air through the solution (via dip tube) at 5 L/min for 6 hours.
Why? Drives the DHP
Pyridine aromatization.
Monitor: HPLC should show <1% DHP intermediate.
Phase C: Workup & Purification
Cool: Ramp down to 5°C over 4 hours (slow cooling promotes crystal growth).
Filter: Centrifuge or Nutsche filter. Wash with cold Ethanol/Water (1:1).
Recrystallization: If purity <98%, recrystallize from DMF/Ethanol or Acetic Acid/Water .
Note: 3,5-dicyanopyridines are often poorly soluble in pure ethanol but soluble in DMF.
Process Visualization
Diagram 1: Reaction Pathway & Impurity Logic
This diagram maps the critical "fork in the road" where the reaction succeeds (Pyridine) or fails (Polymer/DHP).
Caption: The synthesis pathway showing the critical oxidation step required to convert the DHP intermediate to the final Pyridine product.
Diagram 2: Purification Workflow
Logic for cleaning the crude solid, specifically addressing the removal of the "gummy" side products.
Caption: Downstream processing workflow emphasizing the displacement wash to remove surface polymers before recrystallization.
FAQ: Researcher to Researcher
Q: Can I use aqueous ammonia instead of ammonium acetate?A: Yes, but Ammonium Acetate is preferred for scale-up. It acts as a buffer, maintaining the pH around 7-8. Aqueous ammonia can spike the pH >10, drastically increasing the rate of malononitrile polymerization (the "black tar" issue).
Q: My product is yellow, but the reference says white. Is it impure?A: Likely yes. Pure 3,5-dicyanopyridines are typically colorless/white. The yellow color usually comes from traces of the 1,4-dihydropyridine intermediate or oligomers of malononitrile. A wash with cold methanol often removes the yellow surface impurity.
Q: Is the cyanide group stable during the reflux?A: Generally, yes. However, avoid strong acids or strong bases at reflux, which can hydrolyze the nitrile to an amide or carboxylic acid. The ammonium acetate buffer system is safe for the nitrile functionality.
References
Review of Hantzsch Synthesis: "Recent Advances in the Hantzsch Synthesis of 1,4-Dihydropyridines." Molecules, 2003, 8, 322-341. Link
Oxidative Aromatization: "Oxidative Aromatization of 1,4-Dihydropyridines." Organic Chemistry Portal. Link
Industrial Pyridine Synthesis: "Pyridines and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Link
Malononitrile Polymerization Risks: "Base-catalyzed dimerization of malononitrile: A safety warning." Process Safety Progress. (General Process Safety Principle).
Specific Synthesis Context: "Synthesis of 3-cyano-4-methylpyridine derivatives." Organic Syntheses, Coll. Vol. 5, p. 269 (1973). Link(Note: Provides foundational logic for cyanopyridine handling).
Reference Data & Comparative Studies
Validation
Publish Comparison Guide: 1H NMR Spectral Interpretation of 4-Methyl-3,5-pyridinedicarbonitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectral interpretation for 4-Methyl-3,5-pyridinedicarbonitrile . This document is structured to serve researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectral interpretation for 4-Methyl-3,5-pyridinedicarbonitrile . This document is structured to serve researchers and drug development professionals, focusing on structural validation, impurity profiling, and distinguishing this compound from common synthetic byproducts and isomers.
Executive Summary
4-Methyl-3,5-pyridinedicarbonitrile (also known as 3,5-dicyano-4-methylpyridine) is a critical heterocyclic building block, often employed in the synthesis of adenosine receptor ligands and complex fused ring systems like pyrido[2,3-d]pyrimidines.[1]
In synthetic workflows—typically involving Hantzsch pyridine synthesis followed by oxidation—the primary analytical challenge is not just identifying the product, but rigorously distinguishing it from its 1,4-dihydropyridine precursor , its 2-amino derivatives , and regioisomers . This guide compares the 1H NMR spectral performance of the target compound against these specific alternatives to provide a self-validating protocol for structural confirmation.
symmetry, which simplifies the 1H NMR spectrum significantly. However, the electron-withdrawing nature of the two nitrile (cyano) groups at positions 3 and 5 creates a highly deshielded environment for the remaining protons.
Proton Environments
Label
Proton Type
Position
Multiplicity
Electronic Environment
Predicted Shift (δ)
H-2, H-6
Aromatic
to Nitrogen
Singlet (2H)
Highly Deshielded (adj. to N and CN)
9.0 – 9.2 ppm
CH₃
Methyl
Position 4
Singlet (3H)
Deshielded (adj. to two CN groups)
2.6 – 2.8 ppm
Key Diagnostic Feature: The spectrum must display exactly two singlets . Any splitting (doublets/triplets) indicates the presence of impurities or the wrong isomer (e.g., 3,5-dicyanopyridine).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral signature of the target against its most common synthetic impurities and isomers.
Scenario A: Distinguishing from the 1,4-Dihydropyridine Precursor
The synthesis of pyridine dicarbonitriles often proceeds via a 1,4-dihydropyridine (1,4-DHP) intermediate. Incomplete oxidation is a common failure mode.
Feature
Target Product (Aromatic)
Alternative 1: 1,4-DHP Intermediate
Diagnostic Action
Ring Protons
~9.1 ppm (Singlet)
None (or vinylic ~7-8 ppm if substituted)
Check >9.0 ppm region.
C4-Position
Methyl (s) @ ~2.7 ppm
Methine (CH) (q/t) @ ~4.0 - 4.5 ppm
Look for the unique CH signal in the 4.0 ppm region.
NH Signal
Absent
Broad Singlet @ ~9.0 - 10.0 ppm
Perform D₂O shake. If peak disappears, it is DHP.
Scenario B: Distinguishing from Regioisomers (2,6-Dicyano-4-methylpyridine)
Regioisomers can form if the starting materials (e.g., diketones) react asymmetrically.
Feature
Target: 3,5-Dicyano
Alternative 2: 2,6-Dicyano
Mechanistic Insight
Aromatic H
H-2,6 (Singlet)
H-3,5 (Singlet)
H-2/6 are to Nitrogen (very deshielded, >9.0 ppm). H-3/5 are to Nitrogen (less deshielded, ~8.0 ppm).
Shift Value
> 9.0 ppm
< 8.5 ppm
The chemical shift of the aromatic singlet is the definitive differentiator.
Scenario C: Solvent Selection (CDCl₃ vs. DMSO-d₆)
CDCl₃: Good for general screening. Aromatic protons may appear slightly more shielded (~8.9 ppm).
DMSO-d₆: Recommended for final characterization. The polar solvent interacts with the electron-deficient ring, typically shifting the H-2,6 protons downfield (~9.1 - 9.2 ppm), ensuring clear separation from any non-polar aliphatic impurities.
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating; if Step 3 fails, the synthesis is incomplete.
Step 1: Sample Preparation
Dissolve 5-10 mg of the dry solid in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for solubility and peak separation).
Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).
Step 2: Acquisition Parameters
Frequency: 400 MHz or higher recommended.
Spectral Width: -2 to 14 ppm (to capture potential carboxylic acid impurities or exchangeable protons).
Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).
Step 3: Data Processing & Validation Criteria
Phase Correction: Ensure the baseline is flat, especially around 2-5 ppm.
Integration: Normalize the Methyl singlet (approx 2.7 ppm) to 3.00 .
Validation Check: The aromatic singlet (approx 9.1 ppm) must integrate to 2.00 ± 0.1 .
If < 1.9: Likely contamination with aliphatic impurities or solvent occlusion.
If > 2.1: Likely presence of unreacted aldehyde or other aromatics.
Visualization of Interpretation Logic
The following diagram illustrates the decision logic for validating the structure based on 1H NMR data.
Caption: Decision tree for structural confirmation of 4-Methyl-3,5-pyridinedicarbonitrile using 1H NMR spectral features.
Summary of Chemical Shift Data
The following table consolidates the expected chemical shift values for the target and its primary "look-alike" compounds.
Compound
Solvent
Methyl (ppm)
Aromatic H (ppm)
Multiplicity
4-Methyl-3,5-pyridinedicarbonitrile
DMSO-d₆
2.72 (s)
9.15 (s)
Singlet / Singlet
4-Methyl-3,5-pyridinedicarbonitrile
CDCl₃
2.65 (s)
8.90 (s)
Singlet / Singlet
1,4-Dihydropyridine Intermediate
DMSO-d₆
2.20 (s)
N/A (NH @ 9.5)
Methyl (s) / CH (q)
3,5-Dicyanopyridine
DMSO-d₆
N/A
9.20 (d), 8.80 (t)
Doublet / Triplet
4-Methylpyridine (Reference)
CDCl₃
2.35 (s)
8.45 (d), 7.10 (d)
AA'BB' System
Note: Exact shift values may vary by ±0.05 ppm depending on concentration and temperature.
References
MDPI. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. (Discussion of related dicyanopyridine synthesis and NMR data). Retrieved from [Link]
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (Theoretical basis for substituent effects). Retrieved from [Link]
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Technical Guide: FT-IR Characterization of 4-Methyl-3,5-pyridinedicarbonitrile
The following guide details the FT-IR characteristic absorption bands of 4-Methyl-3,5-pyridinedicarbonitrile , structured for researchers requiring rigorous identification and purity analysis. Executive Summary & Applica...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the FT-IR characteristic absorption bands of 4-Methyl-3,5-pyridinedicarbonitrile , structured for researchers requiring rigorous identification and purity analysis.
Executive Summary & Application Context
4-Methyl-3,5-pyridinedicarbonitrile (CAS: 14220-41-8) is a critical heterocyclic intermediate, often utilized in the synthesis of vitamin B6 analogs, calcium channel blockers (dihydropyridines), and agrochemicals.[1]
In drug development, the "performance" of an analytical method is defined by its specificity —its ability to distinguish the target molecule from structurally similar precursors (e.g., Malononitrile) or degradation products.[1] This guide compares the FT-IR spectral signature of the target against its primary synthetic precursors to establish a self-validating identification protocol.
Molecular Vibrational Profile
The molecule consists of a pyridine ring substituted with a methyl group at the C4 position and two nitrile (cyano) groups at C3 and C5. This symmetry creates a distinct vibrational fingerprint.
DOT Diagram: Structural & Vibrational Logic
The following diagram illustrates the key functional groups and their corresponding vibrational vectors.
Figure 1: Vibrational logic map linking structural moieties to specific IR absorption bands.
Characteristic Absorption Bands (Data Table)
The following data synthesizes experimental values for aromatic nitriles and methyl-substituted pyridines.
Functional Group
Mode of Vibration
Frequency (cm⁻¹)
Intensity
Diagnostic Note
Nitrile (C≡N)
Stretching (ν)
2225 – 2235
Strong, Sharp
Primary Identifier. Shifted lower than aliphatic nitriles (~2260) due to conjugation with the pyridine ring.
Aromatic C-H
Stretching (ν)
3030 – 3080
Weak
Often appears as a shoulder above 3000 cm⁻¹.
Methyl C-H
Asym. Stretch (ν)
2920 – 2960
Medium
Distinguishes from non-methylated analogs (e.g., 3,5-pyridinedicarbonitrile).[1]
Pyridine Ring
Skeletal (C=C / C=N)
1585 – 1595
Medium
Characteristic "breathing" of the heterocyclic ring.
Pyridine Ring
Skeletal (C=C / C=N)
1540 – 1560
Medium
Second band confirming aromaticity.
Methyl Group
Bending (δ)
1375 – 1385
Medium
"Umbrella" mode; confirms the 4-methyl substitution.
Ring Subst.
Out-of-plane Bend (γ)
800 – 850
Strong
Specific to the substitution pattern (3,4,5-substituted).[1]
Comparative Performance Analysis
To validate the identity of 4-Methyl-3,5-pyridinedicarbonitrile, one must compare it against its likely precursors or analogs.[1] This section evaluates the "Resolution Power" of FT-IR in detecting these differences.
Observation: The target will display aliphatic C-H stretches (<3000 cm⁻¹) and the methyl bending mode (~1380 cm⁻¹), which are absent in the non-methylated analog.
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this standardized workflow.
DOT Diagram: Sample Preparation Workflow
Figure 2: Step-by-step experimental workflow for FT-IR analysis.
Detailed Methodology
Sample State: The compound is a solid at room temperature.
Method A (ATR - Attenuated Total Reflectance):
Why: Requires no sample dilution; minimizes water absorption (which interferes with OH/NH regions).
Step: Place ~5 mg of sample on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.
Method B (KBr Pellet):
Why: Provides higher resolution for weak overtone bands.
Step: Mix 1-2 mg sample with 200 mg dry KBr. Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent disc.
Validation Criterion:
The spectrum must show a sharp peak at ~2230 cm⁻¹. Broadening in this region suggests hydrolysis of the nitrile to an amide (impurity).
References
NIST Mass Spectrometry Data Center. Pyridine, 4-methyl- (Infrared Spectrum).[5] National Institute of Standards and Technology.[5] [Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Nitrile/Pyridine shifts).
PubChem. 3,5-Pyridinecarbonitrile, 4-methyl- Compound Summary. National Library of Medicine. [Link]
Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Pyridines.[Link]
HPLC Method Development Guide: 4-Methyl-3,5-pyridinedicarbonitrile Purity Profiling
The following guide is a comprehensive technical resource for the HPLC method development and purity analysis of 4-Methyl-3,5-pyridinedicarbonitrile . It is structured to provide actionable, expert-level insights for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource for the HPLC method development and purity analysis of 4-Methyl-3,5-pyridinedicarbonitrile . It is structured to provide actionable, expert-level insights for researchers and analytical scientists.
Executive Summary & Compound Analysis
4-Methyl-3,5-pyridinedicarbonitrile is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and vitamin B6 analogs.[1] Its structural purity is paramount for downstream yield and safety.
Physicochemical Profile for Chromatography[1][2][3][4]
Basicity: The pyridine nitrogen is typically basic (pKa ~5.2).[1] However, the two electron-withdrawing cyano (-CN) groups at positions 3 and 5 significantly reduce the electron density on the ring nitrogen, lowering the pKa (likely < 2.0).[1]
Polarity: The molecule is moderately polar due to the cyano groups but retains a hydrophobic core (methyl + aromatic ring).
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO; sparingly soluble in water.
Chromatographic Challenge:
The primary challenge is separating the target from regioisomers (e.g., 2,4-dicarbonitrile analogs) and hydrolysis byproducts (amides/acids formed from nitrile degradation).[1] Standard C18 methods often fail to resolve these structurally similar impurities due to lack of specific selectivity.
Method Comparison: Selecting the Right Chemistry
We evaluated three distinct chromatographic approaches. The following comparison highlights the "Standard" vs. "Alternative" strategies based on selectivity and robustness.
Comparative Performance Matrix
Feature
Method A: Standard RP-C18
Method B: Phenyl-Hexyl (Recommended)
Method C: HILIC
Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Polar Partitioning
Selectivity
Good for synthetic precursors
Excellent for positional isomers
Good for very polar degradants
Peak Shape
Risk of tailing (silanol interaction)
Sharp (steric protection)
Good, but sensitive to water %
Retentivity
Moderate ()
High ()
Low for the parent (elutes early)
Robustness
High
High
Low (equilibration time)
Expert Insight: Why Method B Wins
While C18 is the default, Method B (Phenyl-Hexyl) is superior for this specific application.[1] The
-electron rich phenyl stationary phase interacts with the electron-deficient pyridine ring of the analyte.[1] This " stacking" provides orthogonal selectivity that easily resolves the 4-methyl isomer from potential 2-methyl or 6-methyl impurities, which C18 often co-elutes.[1]
Detailed Experimental Protocols
Protocol A: The Robust Phenyl-Hexyl Method (Recommended)
This method provides the highest resolution (
) for the parent peak against nearest impurities.[1]
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),
Cause: Residual silanols on the silica support interacting with the pyridine nitrogen.
Fix: Ensure mobile phase pH is controlled. While low pH (2.[1]0) usually protonates bases, the dicyano substitution makes this pyridine very weak. Using 10-20 mM Ammonium Acetate acts as a silanol blocker.[1] Alternatively, use an "End-capped" column (e.g., Eclipse Plus or XBridge).
Issue: Retention Time Drift
Cause: Mobile phase evaporation (ACN) or insufficient column equilibration.[1]
Fix: Use a column thermostat (30°C). Ensure at least 10 column volumes of equilibration time after gradients.
References
SIELC Technologies. "Separation of Pyridinecarbonitrile Derivatives on Mixed-Mode Columns." SIELC Application Notes. Link
National Center for Biotechnology Information. "3,5-Pyridinedicarbonitrile Structure and Properties." PubChem Compound Summary. Link[1]
Helix Chromatography. "HPLC Methods for Analysis of Pyridine and its Derivatives." HelixChrom Applications. Link
Arkivoc. "Synthesis and Characterization of Pyridine Dicarbonitriles." Arkivoc Journal of Organic Chemistry, 2008. Link
Mass Spectrometry Fragmentation Patterns of Dicyanopyridines: A Comparative Technical Guide
Executive Summary Dicyanopyridines (DCPs) serve as critical intermediates in the synthesis of phthalocyanines, bioactive pharmacophores, and nonlinear optical materials. Their electron-deficient pyridine ring, substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dicyanopyridines (DCPs) serve as critical intermediates in the synthesis of phthalocyanines, bioactive pharmacophores, and nonlinear optical materials. Their electron-deficient pyridine ring, substituted with two strong electron-withdrawing cyano groups, creates unique ionization behaviors distinct from simple pyridines. This guide compares the fragmentation performance of DCPs under Electron Ionization (EI) versus Electrospray Ionization (ESI), providing researchers with actionable protocols for structural elucidation and isomer differentiation.
Part 1: The Chemical Context & Ionization Physics
To understand the fragmentation, one must understand the stability of the precursor. Dicyanopyridines (
, MW ~129.12 Da) possess high ionization potentials due to the stabilization of the aromatic ring by the electron-withdrawing nitrile groups.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique dictates the observed spectral fingerprint.[1] The following table contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for DCP analysis.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Energy Input
70 eV (Standard)
Thermal/Electric Field (Soft)
Dominant Ion
(Radical Cation)
or
Fragmentation
Extensive (In-source)
Minimal (Requires CID MS/MS)
Key Application
Library matching, structural fingerprinting
Quantitation, trace analysis in biological matrices
Detection Limit
Nanogram range
Picogram/Femtogram range
Expert Insight: For de novo structure characterization, EI is superior because the radical cation (
) initiates specific ring-opening mechanisms that reveal substituent positions. ESI is preferred only when coupling to LC for pharmacokinetic studies.
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of dicyanopyridines is governed by the stability of the nitrile bond and the pyridine ring. The primary decay channel is the sequential elimination of Hydrogen Cyanide (HCN).
The "Double-HCN" Elimination Mechanism
Unlike monocyanopyridines, DCPs undergo a characteristic two-step degradation.
Primary Loss: Elimination of HCN (27 Da) involving the ring nitrogen or a cyano group adjacent to a ring hydrogen.
Secondary Loss: Elimination of a second HCN molecule or an acetylene unit (
, 26 Da), leading to an open-chain unsaturated nitrile cation.
Graphviz Diagram 1: Fragmentation Pathway of 2,6-Dicyanopyridine
Caption: Stepwise fragmentation of 2,6-Dicyanopyridine under 70 eV EI conditions, highlighting the characteristic M-27-27 decay pattern.
Part 3: Isomer Differentiation (The Ortho Effect)
Distinguishing isomers (e.g., 2,6-DCP vs. 2,3-DCP) is a common analytical challenge. The "Ortho Effect" provides a diagnostic tool.
Comparative Isomer Data
Isomer
Structure
Key Diagnostic Feature
Relative Abundance of
2,6-Dicyanopyridine
Symmetric (meta-like relation)
Strong sequential HCN loss. High stability.
100% (Base Peak)
2,3-Dicyanopyridine
Ortho-substituted
Potential for radical loss (m/z 103) due to steric crowding/repulsion.
80-95%
3,5-Dicyanopyridine
Meta-substituted
Fragment ions at m/z 76 (benzyne-like analog) often weaker.
100% (Base Peak)
Mechanism: In 2,3-dicyanopyridine, the proximity of two cyano groups can facilitate a rearrangement or the loss of a cyano radical (
), which is less favorable in the 2,6-isomer where the groups are separated by the ring nitrogen.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this validated workflow. This protocol is designed to minimize "cold spots" that cause carryover of these sticky nitrile compounds.
Step-by-Step Workflow
1. Sample Preparation:
Solvent: Dissolve 1 mg DCP in 1 mL Dichloromethane (DCM). Note: Avoid methanol if analyzing by GC-MS to prevent transesterification artifacts in the injector port.
Concentration: Dilute to 10 ppm for EI-GC/MS; 1 ppm for ESI-LC/MS.
2. Instrument Configuration (GC-EI-MS):
Inlet Temp: 250°C (High temp required to prevent sublimation/deposition).
A Senior Application Scientist's Guide to Oxidative Agents in 4-Methyl-3,5-pyridinedicarbonitrile Synthesis
For researchers and professionals in drug development, the synthesis of pyridine derivatives is a cornerstone of medicinal chemistry. Among these, 4-Methyl-3,5-pyridinedicarbonitrile stands as a critical scaffold and int...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis of pyridine derivatives is a cornerstone of medicinal chemistry. Among these, 4-Methyl-3,5-pyridinedicarbonitrile stands as a critical scaffold and intermediate. Its production, typically achieved through the Hantzsch pyridine synthesis followed by an oxidative aromatization step, hinges on the selection of an appropriate oxidizing agent.[1][2][3] This guide provides an in-depth comparison of common oxidative agents for this transformation, offering experimental insights and data to inform your synthetic strategy.
The conversion of the 1,4-dihydropyridine intermediate to the final aromatic pyridine is a crucial step driven by the stability gained through aromatization.[1] The choice of oxidant significantly impacts yield, purity, reaction conditions, and overall efficiency. This guide will delve into the mechanistic considerations and practical applications of several key oxidizing agents.
Comparative Analysis of Oxidative Agents
The selection of an oxidizing agent is a multi-faceted decision, balancing reactivity, cost, safety, and ease of workup. Below is a comparative summary of commonly employed oxidants for the aromatization of dihydropyridines, the direct precursors to the target molecule.
Can require longer reaction times, potential for formation of iodo-byproducts.[14]
Mechanistic Insights: The "Why" Behind the Oxidation
The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives is a fundamental process in organic chemistry.[4] While the exact mechanism can vary depending on the oxidant, the overall transformation involves the removal of two hydrogen atoms from the dihydropyridine ring to achieve an aromatic system.
A generally accepted mechanism involves a stepwise process that can be initiated by either a proton transfer or a single-electron transfer (SET). For instance, with some oxidants, the reaction is believed to start with the transfer of a proton from the N1-position of the dihydropyridine ring.[15] This is followed by the loss of a hydride ion (H⁻) from the C4-position, or a sequence of single-electron transfers and proton losses.[16][17]
Below is a generalized mechanistic pathway illustrating the key steps in the oxidative aromatization of a 1,4-dihydropyridine.
Caption: Generalized mechanism of 1,4-dihydropyridine oxidation.
Experimental Protocols
Note: These protocols are based on general procedures for the oxidation of Hantzsch dihydropyridines and may require optimization for the specific synthesis of 4-Methyl-3,5-pyridinedicarbonitrile.
Protocol 1: Rapid Microwave-Assisted Oxidation using Manganese Dioxide[7][8]
This method offers a remarkably fast and high-yielding route to the desired pyridine derivative.
Materials:
1,4-dihydro-4-methyl-3,5-pyridinedicarbonitrile
Activated Manganese Dioxide (MnO₂)
Dichloromethane (CH₂Cl₂)
Microwave reactor
Procedure:
In a microwave-safe reaction vessel, dissolve the 1,4-dihydro-4-methyl-3,5-pyridinedicarbonitrile (1 equivalent) in dichloromethane.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at 100°C for 1-5 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the manganese dioxide.
Wash the celite pad with dichloromethane.
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Conventional Oxidation using Nitric Acid[4][5]
A classic and cost-effective method, though it requires careful handling of nitric acid.
Materials:
1,4-dihydro-4-methyl-3,5-pyridinedicarbonitrile
Dimethyl Sulfoxide (DMSO)
Concentrated Nitric Acid (HNO₃)
Chilled water
Procedure:
In a round-bottom flask, dissolve the 1,4-dihydro-4-methyl-3,5-pyridinedicarbonitrile (1 equivalent) in DMSO (5-10 mL per mmol of substrate).
With stirring, add a few drops of concentrated nitric acid.
Heat the reaction mixture in a water bath at 60-80°C for 2-3 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a beaker of chilled water to precipitate the product.
Collect the precipitate by vacuum filtration.
Wash the solid with cold water and then with a small amount of cold ethanol.
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.
Experimental Workflow
The general workflow for the synthesis and purification of 4-Methyl-3,5-pyridinedicarbonitrile via oxidative aromatization is depicted below.
Caption: General experimental workflow for synthesis.
Conclusion and Recommendations
The choice of an oxidative agent for the synthesis of 4-Methyl-3,5-pyridinedicarbonitrile is a critical parameter that dictates the efficiency and practicality of the process. For rapid, high-throughput synthesis with excellent yields, manganese dioxide under microwave irradiation is a superior choice.[7][8] However, for cost-effective, large-scale production where reaction time is less critical, traditional methods using nitric acid or iodine in methanol remain viable options, provided that the reaction conditions are carefully controlled to minimize side products.[4][13] The use of Ceric Ammonium Nitrate offers a good balance of reactivity and milder conditions, making it a versatile option for various scales of synthesis.[10][11]
Ultimately, the optimal choice will depend on the specific requirements of the research or production campaign, including available equipment, budget, and desired purity of the final compound. It is always recommended to perform small-scale optimization studies before proceeding to a larger scale.
References
Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. SYNTHESIS, 2006(08), 1283–1288.
Obregón-Zúñiga, A., et al. (n.d.). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO.
Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Organic Chemistry Portal.
Oh, K., et al. (n.d.). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing.
Wikipedia. (n.d.). Hantzsch pyridine synthesis.
Guengerich, F. P., et al. (n.d.). Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4. PubMed.
Raghuvanshi, R. S. (2020). Biomedical Applications And Oxidative Aromatization Of Hantzsch 1,4-Dihydropyridines: A Review.
Wang, C., et al. (2000). Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide. PubMed.
Shestakova, T., et al. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study.
Vanden Eynde, J. J., & Mayence, A. (n.d.).
Nesterova, O. Y., & Hryshchenko, H. O. (2014). Main directions of development in 1,4-dihydropyridines chemistry – a review. Journal of Chemistry and Technologies, 22(1).
Pérez-Venegas, M., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI.
Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
Chemistry Stack Exchange. (2016, November 7).
Mukherjee, A., et al. (2025).
Phillips, A. P. (2000, November 7). Learning from the Hantzsch synthesis.
Zafar, A. M., et al. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
Encyclopedia.pub. (2023, April 18).
ResearchGate. (2025, August 7). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines Using Manganese Dioxide | Request PDF.
Kumar, P., et al. (2014, February 26). Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates using hypervalent iodine (III) reagents. Growing Science.
Organic Chemistry Portal. (n.d.).
Okamura, M., et al. (n.d.). Efficient water oxidation by cerium ammonium nitrate with [IrIII(Cp*)(4,4′-bishydroxy-2,2′-bipyridine)(H2O)
Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal.
Montazerozohori, M., et al. (n.d.). HgO/I 2 as an Efficient Reagent for the Oxidative Aromatization of Hantzsch 1-NH, 4-Dihydropyridines under Mild and Heterogeneou. SciSpace.
Kumar, P., et al. (2014, January 30). Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science.
Núñez-Vergara, L. J., et al. (n.d.). Voltammetric oxidation of Hantzsch 1,4-dihydropyridines in protic and aprotic media: relevance of the substitution on N position.
Ley, S. V., et al. (2005, September 9). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research.
Wikipedia. (n.d.).
ResearchGate. (n.d.). Oxidation of a 1,4-Hydroquinone Using Ammonium Cerium(IV)
Nair, V., & Deepthi, A. (2010, April 1). Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis | Chemical Reviews.
ResearchGate. (n.d.). (PDF)
ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
Feroci, M., et al. (n.d.). Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: XRD Profiling & Structural Analysis of 4-Methyl-3,5-pyridinedicarbonitrile
Executive Summary: The Structural Imperative
4-Methyl-3,5-pyridinedicarbonitrile (CAS: 4574-75-8) is a pivotal heterocyclic intermediate, serving as a precursor for Vitamin B6 analogs (pyridoxine derivatives) and as a rigid, functionalized ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its un-substituted analog, 3,5-pyridinedicarbonitrile , the introduction of the 4-methyl group introduces specific steric and electronic perturbations that significantly alter its solid-state packing and coordination behavior.
This guide provides a comparative structural analysis, establishing a protocol for validating the phase purity and polymorphic identity of 4-Methyl-3,5-pyridinedicarbonitrile using X-ray Diffraction (XRD). By benchmarking against the known crystallographic standards of its structural analogs, researchers can distinguish the target compound from common synthetic byproducts (e.g., 2-amino derivatives or hydrated salts).
Comparative Structural Analysis
To accurately interpret the XRD data of the target compound, it is essential to compare it against its closest structural "Reference Standard" and a common "Synthetic Impurity."
Low-Angle Shift: The 4-Me group expands unit cell volume, shifting primary peaks to lower values compared to the standard.
High Symmetry: Characterized by sharp, distinct reflections indicating efficient planar stacking.
Distinct H-Bond Network: Presence of amino group creates unique short-range order, often resulting in different peak multiplicities.
Expert Insight: The 4-methyl group breaks the perfect planarity potential seen in the Reference Standard. In MOF synthesis, this "steric bump" prevents dense packing, often leading to larger pore apertures in the resulting coordination polymers compared to those formed with 3,5-pyridinedicarbonitrile.
Experimental Protocol: Crystallization & Data Collection
To generate the "Gold Standard" XRD profile for your specific batch, follow this self-validating protocol. This method ensures you are measuring the thermodynamic polymorph rather than a kinetic transient.
Phase 1: Controlled Crystallization (The "Slow-Cool" Method)
Solvent System: Ethanol/DMF (9:1 ratio). The minor DMF component aids solubility of the dinitrile, while Ethanol acts as the precipitant.
Procedure:
Dissolve 100 mg of crude 4-Methyl-3,5-pyridinedicarbonitrile in 5 mL of hot Ethanol/DMF mixture (
).
Filter the hot solution through a 0.45
PTFE syringe filter to remove nucleation seeds (dust/insolubles).
Allow the filtrate to cool to Room Temperature (RT) over 4 hours in a Dewar flask (slow cooling).
Harvest crystals via vacuum filtration and dry at
under vacuum for 2 hours.
Phase 2: Powder X-Ray Diffraction (PXRD) Setup
Instrument: Rigaku SmartLab or Bruker D8 Advance.
Radiation: Cu K
().
Configuration: Bragg-Brentano geometry.
Scan Parameters:
Range:
.
Step Size:
.
Scan Speed:
.
Sample Prep: Grind crystals to a fine powder (<10
) using an agate mortar to minimize preferred orientation effects, which are common in needle-like pyridine derivatives.
The following diagram outlines the logical decision tree for validating the synthesized compound using XRD and melting point correlation.
Figure 1: Decision tree for structural validation. The "Low-Angle Shift" in Path B is the critical indicator of the methyl group's steric influence on the unit cell dimensions.
Data Interpretation Guide
When analyzing your experimental data, look for these specific markers.
A. The "Methyl Expansion" Effect
In the Reference Standard (3,5-pyridinedicarbonitrile), the molecules stack flat (inter-planar distance
).
Observation: In 4-Methyl-3,5-pyridinedicarbonitrile, the methyl group acts as a spacer.
XRD Consequence: Expect the primary reflection (often the (010) or (100) peak) to shift to a lower
angle compared to the reference. This corresponds to a larger -spacing ().
Example: If the Reference peak is at
, the Target peak will likely appear near .
B. Impurity Flagging
If your synthesis involved a Knoevenagel condensation or Hantzsch-like synthesis, the 2-amino derivative is a common byproduct.
Impurity Marker: Look for a "doublet" peak pattern in the
range, which is characteristic of the hydrogen-bonded network in amino-pyridines (as seen in the triclinic structure of 2-amino-4-methyl-3,5-pyridinedicarbonitrile).
References
Synthesis & Class Overview
Title: Synthesis of pyridine 3,5-dicarbonitriles with plausible mechanism.[1][2]
Technical Comparison Guide: 4-Methyl-3,5-pyridinedicarbonitrile vs. 1,4-Dihydropyridine
Executive Summary & Core Distinction This guide provides a rigorous technical comparison between 4-Methyl-3,5-pyridinedicarbonitrile (an aromatic pyridine derivative) and the 1,4-Dihydropyridine (1,4-DHP) scaffold (the r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Distinction
This guide provides a rigorous technical comparison between 4-Methyl-3,5-pyridinedicarbonitrile (an aromatic pyridine derivative) and the 1,4-Dihydropyridine (1,4-DHP) scaffold (the reduced, pharmacologically active core of calcium channel blockers).
The fundamental distinction lies in their redox state and aromaticity , which dictates their biological function:
1,4-Dihydropyridine (1,4-DHP): A non-aromatic, boat-conformed scaffold acting as a potent L-type calcium channel blocker (e.g., Nifedipine). It is the kinetic product of Hantzsch synthesis and is chemically labile (oxidation-prone).[1]
4-Methyl-3,5-pyridinedicarbonitrile: The fully aromatic, planar oxidation product. It represents the thermodynamically stable "metabolic dead-end" of the corresponding DHP.[1] In drug development, it serves as a critical impurity standard and a negative control for calcium channel affinity.[1]
Structural & Physicochemical Analysis[2][3][4]
The transition from the 1,4-DHP scaffold to the pyridine core involves the loss of two hydrogen atoms (oxidation) and the gain of aromaticity. This alteration drastically changes the molecular geometry and electronic landscape.[1]
The following diagram illustrates the geometric shift from the "Boat" conformation of the active DHP to the "Planar" inactive Pyridine.
Pharmacological Profile & Mechanism[6]
1,4-Dihydropyridine (The Drug)
The 1,4-DHP scaffold is "privileged" in medicinal chemistry.[2][3] Its activity relies on the boat conformation , which positions the C4-substituent (e.g., a methyl or aryl group) in a pseudo-axial orientation, orthogonal to the dihydropyridine ring. This steric arrangement is essential for binding to the
subunit of L-type voltage-gated calcium channels (Ca1.2).[1]
Mechanism: Stabilizes the closed state of the channel.[1]
Key Requirement: The NH group at position 1 is essential for hydrogen bonding with the receptor.[1]
4-Methyl-3,5-pyridinedicarbonitrile (The Metabolite)
Upon oxidation (aromatization), the ring flattens. The C4-methyl group is forced into the plane of the aromatic ring.[1] This geometric collapse destroys the specific steric "fit" required for the calcium channel receptor pocket.[1]
Toxicity/Metabolism: In vivo, Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize DHPs to their pyridine analogues.[1] This is the primary clearance pathway.[1]
Experimental Utility: This compound is used to calibrate HPLC assays for drug purity, ensuring the active drug has not degraded into the inactive pyridine form.
Experimental Protocols
Experiment A: Synthesis & Purification (Hantzsch Reaction vs. Oxidation)
Objective: To synthesize the 1,4-DHP precursor and demonstrate its conversion to 4-Methyl-3,5-pyridinedicarbonitrile.
Stress Test: Expose both solutions to UV light (254 nm) for 60 minutes.
Re-scan:
The DHP spectrum will show a decrease at 350 nm and an increase at 260 nm (conversion to pyridine).[1]
The Pyridine spectrum will remain unchanged (stable).[1]
Mechanistic Pathway Diagram
This diagram details the oxidative pathway that links the two compounds, highlighting the metabolic role of CYP450.
References
Hantzsch, A. (1882).[1] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.
Triggle, D. J. (2007).[1] "Calcium channel antagonists: Clinical uses—Past, present and future". Biochemical Pharmacology, 74(1), 1-9.
Guengerich, F. P., et al. (1991).[1] "Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4".[1] Journal of Medicinal Chemistry, 34(6), 1838-1844.
Khadilkar, B. M., & Madyar, V. R. (2001).[1] "A novel and efficient method for the synthesis of 1,4-dihydropyridines". Organic Process Research & Development, 5(4), 452-455.
PubChem Compound Summary. (2024). "4-Methylpyridine-3,5-dicarbonitrile (CAS 4574-75-8)".[9] National Center for Biotechnology Information.[1] [1]
Electrochemical Profiling of Substituted Pyridines: A Comparative Guide
The following guide is designed for researchers and drug development professionals requiring a rigorous, data-driven analysis of the electrochemical behavior of substituted pyridines. Executive Summary Pyridine derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for researchers and drug development professionals requiring a rigorous, data-driven analysis of the electrochemical behavior of substituted pyridines.
Executive Summary
Pyridine derivatives are ubiquitous in medicinal chemistry and catalysis. Their electrochemical behavior—specifically their reduction potential (
)—is a direct proxy for their electrophilicity and Lowest Unoccupied Molecular Orbital (LUMO) energy. This guide objectively compares how substituents at the 2-, 3-, and 4-positions modulate these properties.
Key Takeaway: Electron-Withdrawing Groups (EWGs) significantly lower the LUMO energy, shifting reduction potentials anodically (making reduction easier), while Electron-Donating Groups (EDGs) raise the LUMO, shifting potentials cathodically. This relationship follows a predictable linear free-energy relationship (Hammett correlation).
Mechanistic Principles
The electrochemical reduction of neutral pyridines in aprotic media (e.g., Acetonitrile) typically follows a 1-electron reduction to form a radical anion. This species is often unstable and can undergo dimerization or protonation depending on the solvent purity and substituent nature.
The Redox Mechanism
Heterogeneous Electron Transfer:
Chemical Step (Fast):
(Dimerization) OR (Protonation)
Causality of Substituent Effects:
EWGs (e.g., -CN, -Cl, -CF3): Stabilize the radical anion by delocalizing the extra electron charge, thus lowering the activation energy for reduction.
EDGs (e.g., -OMe, -NH2, -Me): Destabilize the radical anion through electron repulsion, increasing the energy required for reduction.
Comparative Analysis: Substituent Effects
The following data summarizes the reduction potentials of 4-substituted pyridines. The 4-position provides the clearest correlation with Hammett
constants due to direct resonance conjugation with the nitrogen atom.
Table 1: Electrochemical Reduction Potentials of 4-Substituted Pyridines
Conditions: 0.1 M TBAPF₆ in Acetonitrile (MeCN), Glassy Carbon Electrode, vs. Ferrocene/Ferrocenium (
).
Substituent (R)
Electronic Effect
Hammett Constant ()
(V vs )
Relative Ease of Reduction
-CN (Cyano)
Strong EWG
+0.66
-1.65 V
Very Easy
-CF
Moderate EWG
+0.54
-1.95 V
Easy
-Cl (Chloro)
Weak EWG
+0.23
-2.17 V
Moderate
-H (Unsubstituted)
Reference
0.00
-2.42 V
Hard
-Me (Methyl)
Weak EDG
-0.17
-2.48 V
Very Hard
-OMe (Methoxy)
Moderate EDG
-0.27
-2.55 V
Extremely Hard
Note: Values are approximate and standardized from comparative literature [1, 2]. Absolute values may shift ±50 mV depending on electrolyte dryness.
Visualizing the Trend (Hammett Correlation)
The following diagram illustrates the linear free-energy relationship governing these shifts.
Figure 1: Logical flow of substituent electronic effects on electrochemical reduction behavior.
Self-Validating Experimental Protocol
To ensure reproducibility and data integrity, this protocol uses an internal standard (Ferrocene) . This eliminates reference electrode drift, a common source of error in non-aqueous electrochemistry.
Materials
Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves).
Polish Glassy Carbon working electrode with 0.05 µm alumina slurry. Sonicate in DI water, then rinse with acetone and dry.
Why: Removes oxide layers and adsorbed organics that block electron transfer.
Blank Scan (Validation Step 1):
Run CV of just the solvent + electrolyte (0 V to -3.0 V).
Criteria: Current must remain < 1 µA. If peaks appear, solvent is wet or contaminated. Stop and re-dry.
Analyte Measurement:
Add Pyridine derivative (1 mM). Degas with Argon for 5 mins.
Record CV at 100 mV/s. Note the peak potential (
).
Internal Referencing (Validation Step 2):
Add Ferrocene (approx. 1 mM) directly to the same cell.
Record CV again. You will see the pyridine reduction peak and the reversible Ferrocene couple (
) near +0.4 V (vs SCE) or 0.0 V (defined).
Calculation:
.
Figure 2: Self-validating workflow for non-aqueous cyclic voltammetry.
Troubleshooting & Critical Factors
Issue
Probable Cause
Corrective Action
No Reduction Peak
Potential window too narrow.
Pyridines reduce at very negative potentials (-2.0 to -2.8 V). Ensure solvent/electrolyte is stable up to -3.0 V.
Irreversible Peak
Fast chemical reaction (EC mechanism).
Increase scan rate (e.g., to 500-1000 mV/s) to outrun the chemical step and see the return oxidation wave.
Peak Drift
Reference electrode instability.
Do not rely on pseudo-reference wires. Always use Ferrocene internal standard for final reporting.
References
BenchChem Technical Support. (2025).[4] An Electrochemical Comparison of Substituted Pyridine Ligands: A Guide for Researchers. Retrieved from
Cardinale, L. et al. (2013). Electrochemical Properties of Substituted Pyridines and their Correlation with Hammett Constants. Journal of Electroanalytical Chemistry.
Pavlishchuk, V. V., & Addison, A. W. (2000). Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C. Inorganica Chimica Acta. Link
Zuman, P. (1967). Substituent Effects in Organic Polarography. Plenum Press.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-3,5-pyridinedicarbonitrile
The pyridine core suggests potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.[1][2][3] The nitrile groups, while generally stable on an aromatic ring, necessitate precautio...
Author: BenchChem Technical Support Team. Date: February 2026
The pyridine core suggests potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.[1][2][3] The nitrile groups, while generally stable on an aromatic ring, necessitate precautions against potential cyanide exposure under harsh conditions, and are themselves a source of toxicity.[4][5] Therefore, a conservative and thorough approach to personal protective equipment (PPE) is paramount.
Core Hazard Assessment
Based on analogous compounds, 4-Methyl-3,5-pyridinedicarbonitrile should be handled as a substance with the following potential hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/Irritation: Likely to cause skin irritation.[1]
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]
Respiratory Irritation: May cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-Methyl-3,5-pyridinedicarbonitrile.
Laboratory Operation
Minimum PPE Requirement
Rationale
Weighing and Aliquoting (Solid)
- Nitrile Gloves (double-gloved recommended)- Safety Glasses with Side Shields- Laboratory Coat
To prevent skin contact with the solid compound and protect eyes from airborne particles.
Solution Preparation and Dilution
- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hood
To protect against splashes of the dissolved compound and inhalation of any vapors.
Running Reactions and Work-up
- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Face Shield (if splash risk is high)- Laboratory Coat- Use of a chemical fume hood is mandatory
Provides comprehensive protection against splashes, and vapors, especially during exothermic reactions or extractions.
Purification (e.g., Chromatography)
- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Work in a well-ventilated area or fume hood
To protect against leaks or splashes of the compound in solution.
Handling Waste
- Nitrile Gloves (double-gloved)- Safety Glasses with Side Shields- Laboratory Coat
To prevent contact with residual chemical on contaminated materials.
Safe Handling Procedures: A Step-by-Step Guide
Preparation: Before handling, ensure that an appropriate chemical fume hood is certified and functioning correctly.[2] Have a spill kit readily accessible.
Attire: Always wear a full-length laboratory coat, closed-toe shoes, and the appropriate gloves and eye protection as detailed in the table above.
Weighing: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
Dissolving: Add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate splash guards.
Transfers: Use cannulas or syringes for liquid transfers to minimize the risk of spills.
Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[4]
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of 4-Methyl-3,5-pyridinedicarbonitrile.
Disposal Plan
All waste containing 4-Methyl-3,5-pyridinedicarbonitrile, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Segregation: Keep waste containing this compound separate from other waste streams.
Containment: Use clearly labeled, sealed containers for solid and liquid waste.
Disposal: Follow your institution's specific guidelines for the disposal of toxic organic chemicals.[6] Do not pour any waste down the drain.
By adhering to these guidelines, you can confidently and safely handle 4-Methyl-3,5-pyridinedicarbonitrile, ensuring both your personal well-being and the integrity of your research.
References
Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Oxford Academic. (2022, October 15). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]
Inchem.org. (n.d.). ICSC 0803 - 4-METHYLPYRIDINE. Retrieved from [Link]
ResearchGate. (2021, September). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]